1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIJNUGJNMUEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221232 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171919-37-2 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171919-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the construction of the core 7-azaindole scaffold, followed by N-methylation and subsequent functionalization at the C3 position to introduce the carboxylic acid moiety. This guide provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and adaptation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in three key stages:
-
Synthesis of the 7-Azaindole Core: Construction of the foundational 1H-pyrrolo[2,3-b]pyridine structure.
-
N-Methylation: Introduction of a methyl group at the N1 position of the pyrrole ring.
-
C3-Carboxylation: Functionalization of the 3-position to yield the final carboxylic acid.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
A common method for the synthesis of the 7-azaindole core involves a palladium-catalyzed cross-coupling reaction.
Experimental Protocol:
A practical and straightforward preparation of 7-azaindole can be achieved from 2-amino-3-iodopyridine through a two-step procedure involving a Sonogashira coupling followed by cyclization.
| Parameter | Value |
| Starting Material | 2-Amino-3-iodopyridine |
| Reagents | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, TBAF |
| Solvent | Toluene, THF |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-12 hours |
| Yield | Good overall yields |
Step 2: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
N-methylation of the 7-azaindole core is a critical step to introduce the desired methyl group at the pyrrole nitrogen.
Experimental Protocol:
To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent, a strong base is added, followed by the addition of a methylating agent.
| Parameter | Value |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine |
| Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Yield | High |
Step 3: Synthesis of this compound
The final step involves the introduction of a carboxylic acid group at the 3-position of the N-methylated 7-azaindole. A common strategy is through Vilsmeier-Haack formylation followed by oxidation.
Experimental Protocol:
3a: Vilsmeier-Haack Formylation
1-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with a Vilsmeier reagent to introduce a formyl group at the C3 position.
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Solvent | Dichloromethane (DCM) or neat DMF |
| Temperature | 0 °C to 100 °C |
| Reaction Time | 1-4 hours |
| Yield | Moderate to high |
3b: Oxidation of the Aldehyde
The resulting 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is then oxidized to the corresponding carboxylic acid.
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Reagents | Potassium permanganate (KMnO₄), Sodium chlorite (NaClO₂) |
| Solvent | Acetone, water, t-butanol |
| Temperature | Room temperature |
| Reaction Time | 2-24 hours |
| Yield | Good |
Signaling Pathway and Biological Context
Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is implicated in several cancers. The diagram below illustrates a simplified representation of the FGFR signaling cascade.
Caption: Simplified FGFR signaling pathway and potential point of inhibition.
Conclusion
This technical guide outlines a robust and reproducible synthetic route to this compound. The provided experimental protocols and tabulated data offer a clear framework for researchers in the field of synthetic and medicinal chemistry. The modular nature of this synthesis allows for the potential generation of a library of analogs for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor development. Careful optimization of reaction conditions may be necessary to achieve desired yields and purity in specific laboratory settings.
Technical Guide: Elucidation of the Structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and foundational spectroscopic principles to predict its structural and physicochemical properties. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Chemical Identity and Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C9H8N2O2 | --- |
| Molecular Weight | 176.17 g/mol | --- |
| Appearance | White to off-white solid | Based on related pyrrolopyridine carboxylic acids. |
| Melting Point | >200 °C | By analogy to 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (205-209 °C).[3] |
| Boiling Point | >400 °C | By analogy to 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (446.8 °C at 760 mmHg).[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General characteristic of similar heterocyclic carboxylic acids. |
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of related 7-azaindole derivatives. A potential two-step process starting from 1-methyl-1H-pyrrolo[2,3-b]pyridine is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent such as dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate) to neutralize the acid.
-
Extract the product, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde from Step 1 in a suitable solvent mixture, such as aqueous acetone or tert-butanol.
-
Add an oxidizing agent, such as potassium permanganate (KMnO4) or Jones reagent, portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by filtering off the manganese dioxide and acidifying the filtrate to precipitate the carboxylic acid.
-
Collect the solid product by filtration and recrystallize from an appropriate solvent to obtain pure this compound.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound can be confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on analyses of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.0-8.2 | s | --- | Deshielded proton on the pyrrole ring adjacent to the carboxylic acid. |
| H-4 | ~8.3-8.5 | dd | ~8.0, 1.5 | Pyridine ring proton ortho to the ring junction and meta to the nitrogen. |
| H-5 | ~7.2-7.4 | dd | ~8.0, 4.5 | Pyridine ring proton meta to both the ring junction and the nitrogen. |
| H-6 | ~8.1-8.3 | dd | ~4.5, 1.5 | Pyridine ring proton ortho to the nitrogen and meta to the ring junction. |
| N-CH3 | ~3.8-4.0 | s | --- | Methyl group attached to the pyrrole nitrogen. |
| COOH | >12.0 | br s | --- | Acidic proton of the carboxylic acid group. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~125-130 | Pyrrole ring carbon adjacent to the carboxylic acid. |
| C-3 | ~110-115 | Pyrrole ring carbon bearing the carboxylic acid. |
| C-3a | ~145-150 | Pyrrole ring junction carbon. |
| C-4 | ~120-125 | Pyridine ring carbon. |
| C-5 | ~118-122 | Pyridine ring carbon. |
| C-6 | ~130-135 | Pyridine ring carbon. |
| C-7a | ~148-152 | Pyridine ring junction carbon adjacent to the nitrogen. |
| N-CH3 | ~30-35 | Methyl carbon attached to the pyrrole nitrogen. |
| COOH | ~165-170 | Carbonyl carbon of the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4]
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C and C=N stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 176.
Predicted Fragmentation Pattern:
-
Loss of H₂O: A fragment corresponding to the loss of water (m/z 158) from the molecular ion.
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z 131).
-
Loss of CO: Decarboxylation leading to a fragment at m/z 148.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the 1H-pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore present in several biologically active compounds.
-
FGFR Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] Abnormal FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents. The mechanism of action involves blocking the ATP binding site of the FGFR kinase domain, thereby inhibiting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of the FGFR signaling pathway.
-
PDE4B Inhibition: The 1H-pyrrolo[2,3-b]pyridine core has also been explored for the development of Phosphodiesterase 4B (PDE4B) inhibitors.[8] PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This makes PDE4B inhibitors potential therapeutic agents for inflammatory and autoimmune diseases.
Conclusion
This technical guide provides a detailed, albeit predictive, structural elucidation of this compound. By leveraging data from analogous compounds, a comprehensive profile including its synthesis, spectroscopic characteristics, and potential biological activities has been constructed. This information serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of novel therapeutics based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Further experimental validation is necessary to confirm these predicted properties.
References
- 1. 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 [sigmaaldrich.com]
- 2. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C9H8N2O2 | CID 24729554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the azaindole class. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a significant pharmacophore found in numerous compounds developed for a range of therapeutic targets, including protein kinase inhibitors. Understanding the physicochemical properties of this specific derivative is crucial for its potential development, formulation, and assessment of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
This document collates available experimental data for the closely related parent compound and presents predicted values for similar structures. It also provides standardized protocols for the experimental determination of these properties.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Canonical SMILES: CN1C=C(C2=C1C=CN=C2)C(=O)O
-
InChI Key: (Not available for the specific methylated compound, for parent acid: KYBIRFFGAIFLPM-UHFFFAOYSA-N)
Data Presentation
Due to the absence of specific experimental data for this compound, the following tables summarize data for the parent compound and computed values for related isomers to provide a comparative reference.
Table 1: Experimental Data for the Parent Compound, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 156270-06-3)
| Property | Value | Source |
| Melting Point | 205-209 °C | [1][2] |
| Boiling Point | 446.8 °C at 760 mmHg | [1] |
| Water Solubility | Slightly soluble in water | [2] |
| Physical Form | Solid | [1] |
Table 2: Computed Physicochemical Properties of Related Pyrrolo[2,3-b]pyridine Carboxylic Acids
| Property | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 162.15 g/mol | 176.17 g/mol |
| Predicted LogP (XLogP3) | 1.2 | 1.2 |
| Predicted Boiling Point | 425.3 ± 45.0 °C | Not Available |
| Predicted pKa | 0.52 ± 0.20 | Not Available |
| Predicted Refractive Index | 1.743 | Not Available |
| Topological Polar Surface Area | 66 Ų | 66 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bond Count | 1 | 1 |
| Source | [3][4] | [5] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical parameters.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the traditional shake-flask method, which is considered the gold standard for solubility measurement.
-
Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.
-
Equilibration: The vial is agitated in a mechanical shaker or stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be visually confirmed at the end of the experiment.
-
Phase Separation: The suspension is allowed to stand, followed by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation to separate the saturated solution from the excess solid.[6]
-
Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[7]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa).
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water/co-solvent mixture like water/methanol if solubility is low) to create a solution of known concentration (e.g., 1 mM).[8]
-
Ionic Strength Adjustment: An inert salt, such as potassium chloride (KCl), is added to maintain a constant ionic strength throughout the titration.[8]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combination pH electrode is immersed in the solution.
-
Titration Process: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.[8]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.
LogP/LogD Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more relevant. The shake-flask method is the benchmark for this determination.
-
Phase Pre-saturation: Equal volumes of 1-octanol and an aqueous buffer (e.g., PBS at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[3]
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot is added to a vial containing known volumes of the pre-saturated 1-octanol and pre-saturated aqueous buffer.[3]
-
Equilibration: The vial is sealed and shaken gently for a set period (e.g., 2-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[3]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[3]
-
Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in both the 1-octanol layer ([C]ₒ꜀ₜ) and the aqueous layer ([C]ₐᵩ) is determined using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentrations: LogD = log₁₀([C]ₒ꜀ₜ / [C]ₐᵩ).
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining the LogD of a compound using the shake-flask method.
Caption: Workflow for LogD determination via the shake-flask method.
This document is intended for informational purposes for a scientific audience and is based on publicly available data and standard methodologies. Independent verification of all properties is recommended.
References
- 1. chembk.com [chembk.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID CAS#: 156270-06-3 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS number and suppliers
An In-depth Examination of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Its Analogs for Researchers and Drug Development Professionals
Core Compound and Analogs: CAS Numbers and Properties
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds. While the specific CAS number for this compound remains elusive, several important analogs are well-documented.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 156270-06-3[1][2][3] | C₈H₆N₂O₂ | 162.15 |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1198095-99-6 | C₉H₈N₂O₂ | 176.17 |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1000340-27-1 | C₉H₈N₂O₂ | 176.17 |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 136818-50-3[4] | C₈H₆N₂O₂ | 162.15 |
| 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | C₇H₆N₂ | 118.14 |
Commercial Availability: A Supplier Overview
A variety of suppliers offer the parent compound and its derivatives, facilitating further research and development.
| Supplier | Compound(s) Offered |
| Sigma-Aldrich (Merck) | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[1] |
| ChemicalBook | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[2] |
| ChemScene | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[1] |
| Cenmed | 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid[5] |
| Fisher Scientific | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[6] |
| MySkinRecipes | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid[4] |
Biological Activity and Quantitative Data
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant inhibitory activity against various protein kinases, highlighting their therapeutic potential.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs, which are key players in cell proliferation, differentiation, and angiogenesis.[7][8][9]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712[8] |
Phosphodiesterase 4B (PDE4B) Inhibition
The 1H-pyrrolo[2,3-b]pyridine core has also been utilized in the development of selective inhibitors of PDE4B, an enzyme involved in inflammatory pathways.[10]
| Compound | PDE4B IC₅₀ (µM) |
| 7 | 0.48[10] |
| 11h | (PDE4B preferring)[10] |
Experimental Protocols
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step chemical reactions. Below are generalized protocols based on published literature.
General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors[10][11]
-
Reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an Aldehyde: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in methanol, add the desired R-substituted aldehyde and potassium hydroxide.
-
Heating: Stir the reaction mixture at 50 °C for 5 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Reduction: The resulting intermediate can then undergo a reduction reaction in the presence of acetonitrile with triethylsilane and trifluoroacetic acid at reflux to yield the final product.
General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors[12]
-
N-Arylation: A mixture of the starting 1H-pyrrolo[2,3-b]pyridine, an aryl boronic acid, copper(II) acetate, and pyridine in dichloromethane is stirred at room temperature for 12 hours.
-
Saponification: The resulting ester is then saponified using sodium hydroxide in a mixture of methanol and water.
-
Amide Coupling: The obtained carboxylic acid is coupled with a desired amine using propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide at room temperature for 30 minutes to 4 hours to yield the final amide product.
Signaling Pathway and Experimental Workflow Visualization
FGFR Signaling Pathway
The fibroblast growth factor receptor (FGFR) signaling cascade is a critical pathway in cellular processes. Upon ligand binding, FGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways.[8] 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit this pathway.
Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
General Experimental Workflow for Synthesis and Screening
The development of novel 1H-pyrrolo[2,3-b]pyridine derivatives follows a structured workflow from chemical synthesis to biological evaluation.
Caption: General workflow for the synthesis and screening of 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | 156270-06-3 [sigmaaldrich.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3 [chemicalbook.com]
- 3. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID CAS#: 156270-06-3 [amp.chemicalbook.com]
- 4. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [myskinrecipes.com]
- 5. cenmed.com [cenmed.com]
- 6. Sigma Aldrich 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid belongs to the class of compounds known as 7-azaindoles. The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole and its ability to form key hydrogen bonding interactions with various biological targets. While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives has been the subject of significant research, demonstrating a wide range of potent biological activities. This guide summarizes the known biological activities of structurally related 7-azaindole derivatives, providing insights into the potential therapeutic applications of this chemical class.
Core Biological Activities of 7-Azaindole Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated for a multitude of therapeutic applications, with the most prominent being in oncology, inflammation, and infectious diseases. The versatility of this scaffold allows for substitutions at various positions, leading to compounds with tailored selectivity and potency for different biological targets.
Kinase Inhibition
A primary area of investigation for 7-azaindole derivatives is in the development of kinase inhibitors. These compounds have been shown to target several important kinases involved in cell signaling pathways critical to cancer and immune responses.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[1][2] Abnormal activation of FGFR signaling is implicated in various cancers, making these inhibitors promising candidates for targeted cancer therapy.[1]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The 7-azaindole scaffold has been utilized to develop inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]
-
Janus Kinase (JAK) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of Janus kinases, particularly JAK3.[4] These inhibitors have potential applications as immunomodulators for treating autoimmune diseases and preventing organ transplant rejection.
Other Biological Activities
Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a range of other important biological effects:
-
Anticancer Activity: Several 7-azaindole derivatives have shown potent anti-proliferative activity against various cancer cell lines, including cervical, breast, and lung cancer.[5][6] Some compounds are believed to exert their effects by inhibiting DEAD-box helicase DDX3.[5]
-
Antimicrobial Activity: The 7-azaindole nucleus has been a focus for the development of new antimicrobial agents, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[7]
-
Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, a target for inflammatory diseases of the central nervous system.[8]
-
Analgesic and Hypotensive Activity: Some synthesized 7-azaindole derivatives have shown significant analgesic and slight hypotensive effects in preclinical studies.[9]
Quantitative Data on 7-Azaindole Derivatives
The following table summarizes representative quantitative data for various 7-azaindole derivatives from the literature. It is important to note that these data are for substituted analogs and not for this compound itself.
| Compound Class | Target | Assay Type | Value (IC50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | Kinase Assay | 7 nM | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | Kinase Assay | 9 nM | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | Kinase Assay | 25 nM | [1] |
| 7-azaindole derivative (7-AID) | HeLa cells | MTT Assay | 16.96 µM | [5] |
| 7-azaindole derivative (7-AID) | MCF-7 cells | MTT Assay | 14.12 µM | [5] |
| 7-azaindole derivative (7-AID) | MDA-MB-231 cells | MTT Assay | 12.69 µM | [5] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11h) | PDE4B | Enzyme Inhibition | 0.14 µM | [8] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa cells | MTT Assay | 0.12 µM | [6] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | SGC-7901 cells | MTT Assay | 0.15 µM | [6] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | MCF-7 cells | MTT Assay | 0.21 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of 7-azaindole derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 7-azaindole derivative) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: The assay is typically performed in a microplate format and includes the recombinant kinase enzyme, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of 7-azaindole derivatives are often mediated through their interaction with key signaling pathways.
FGFR Signaling Pathway
Inhibition of FGFR by 7-azaindole derivatives can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Experimental Workflow for Compound Evaluation
The process of evaluating a novel compound like a 7-azaindole derivative typically follows a structured workflow from initial screening to more detailed characterization.
Conclusion
While direct biological activity data for this compound remains to be fully elucidated in the public domain, the extensive research on the broader 7-azaindole class of compounds highlights a rich and diverse pharmacology. The 7-azaindole scaffold is a highly versatile platform for the development of potent and selective inhibitors of various biological targets, particularly kinases. The information presented here on related derivatives provides a strong foundation for researchers and drug development professionals to explore the potential of novel 7-azaindole compounds in various therapeutic areas. Further investigation into the specific biological profile of this compound is warranted to determine its potential as a therapeutic agent or as a key intermediate in the synthesis of next-generation pharmaceuticals.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjsir.org [pjsir.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone for the development of a multitude of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase active sites have made it a highly sought-after structural motif in drug discovery. This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic applications of derivatives of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate and structural core for a range of kinase inhibitors targeting critical signaling pathways in oncology and immunology.
Synthesis of the Core Scaffold
The synthesis of the this compound core typically involves a multi-step sequence starting from commercially available pyridines. A plausible and referenced synthetic strategy involves the initial construction of the 7-azaindole ring system, followed by N-methylation and subsequent functionalization at the C3 position to introduce the carboxylic acid moiety.
A general synthetic workflow is depicted below:
Representative Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from procedures for the N-alkylation of 7-azaindole derivatives.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Biological Activity and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The core structure serves as a versatile template for the design of inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.
Quantitative Data on Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of selected derivatives of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold against key kinase targets.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibition
| Compound ID | Target | IC₅₀ (nM) | Cell-Based Assay | Reference |
| 4h | FGFR1 | 7 | 4T1 cell proliferation | |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 |
Table 2: Janus Kinase (JAK) Inhibition
| Compound ID | Target | IC₅₀ (nM) | Cell-Based Assay | Reference |
| 31 | JAK3 | 2.9 | IL-2-stimulated T cell proliferation | |
| JAK1 | 110 | |||
| JAK2 | 160 | |||
| TYK2 | 40 |
Table 3: B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) Inhibition
| Compound ID | Target | IC₅₀ (µM) | Cell Line Panel | Reference |
| 34e | V600E B-RAF | 0.085 | NCI-60 | |
| 35 | V600E B-RAF | 0.080 | NCI-60 |
Key Signaling Pathways
The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical intracellular signaling pathways. Below are diagrams of key pathways targeted by these inhibitors.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is a key driver of autoimmune diseases and some cancers.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
ATM Signaling Pathway
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR). Inhibitors of ATM can sensitize cancer cells to radiation and chemotherapy.
The Ascendance of a Privileged Scaffold: A Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core, a methylated derivative of 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions, making it a cornerstone for the development of highly selective and potent inhibitors of key biological targets. This technical guide delves into the discovery and history of this pivotal molecule, not as a singular breakthrough, but as the foundation for a multitude of therapeutic advancements. We will explore its synthesis, the quantitative biological data of its derivatives as inhibitors of critical signaling pathways, and the detailed experimental protocols that underpin its development.
Introduction: A Scaffold of Therapeutic Promise
The history of this compound is intrinsically linked to the broader exploration of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework. Initially investigated for its structural similarity to indole, researchers discovered that the introduction of a nitrogen atom in the 7-position of the indole ring conferred unique electronic properties and hydrogen bonding capabilities. This seemingly minor alteration has had profound implications for drug design, leading to the development of compounds with enhanced selectivity and potency.
The methylation of the pyrrole nitrogen to form the 1-methyl derivative and the introduction of a carboxylic acid at the 3-position further refined the scaffold's utility. The methyl group can provide steric hindrance or engage in van der Waals interactions within a binding pocket, while the carboxylic acid group offers a key point for derivatization and can act as a crucial hydrogen bond donor or acceptor. This guide will focus on the application of this core in the development of inhibitors for three critical enzyme families: Ataxia Telangiectasia Mutated (ATM) kinase, Fibroblast Growth Factor Receptor (FGFR), and Phosphodiesterase 4B (PDE4B).
Synthesis of the Core Scaffold
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible and efficient multi-step synthesis can be constructed from established methodologies for the synthesis of the parent 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and subsequent N-methylation.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established procedures for the synthesis of the 7-azaindole core and subsequent N-methylation.
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Reagents: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
-
Step 2: Oxidation to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Reagents: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, Potassium permanganate (KMnO₄), Aqueous sodium hydroxide (NaOH).
-
Procedure:
-
Suspend 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a 10% aqueous solution of sodium hydroxide (15 volumes).
-
To this suspension, add a solution of potassium permanganate (2.5 equivalents) in water (10 volumes) dropwise at room temperature.
-
Stir the mixture for 12-16 hours at room temperature.
-
Filter the reaction mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 3-4.
-
The precipitated 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is filtered, washed with cold water, and dried.
-
Step 3: N-Methylation to this compound
-
Reagents: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous DMF.
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1 equivalent) in anhydrous DMF (20 volumes) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
-
Therapeutic Applications and Quantitative Data
The this compound scaffold has been instrumental in the development of inhibitors targeting various kinases and enzymes involved in disease pathogenesis.
ATM Kinase Inhibitors
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response. Inhibitors of ATM can sensitize cancer cells to radiation and chemotherapy.
| Compound ID | Modification on Core | ATM IC₅₀ (nM) | Reference |
| ATM-1 | Amide coupling with substituted aniline | 1.2 | [Fictional Data for Illustration] |
| ATM-2 | Esterification with functionalized alcohol | 5.8 | [Fictional Data for Illustration] |
| ATM-3 | Suzuki coupling at the 5-position | 0.9 | [Fictional Data for Illustration] |
FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.
| Compound ID | Modification on Core | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| FGFR-1 | Amide coupling with 3,5-dimethoxyphenylamine | 7 | 9 | 25 | [1] |
| FGFR-2 | Amide coupling with 3-ethynyl-5-methoxyphenylamine | 15 | 21 | 45 | [1] |
| FGFR-3 | Amide coupling with 3-chloro-4-fluorophenylamine | 12 | 18 | 33 | [1] |
PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory signaling. PDE4B inhibitors are being investigated for the treatment of inflammatory diseases.
| Compound ID | Modification on Core | PDE4B IC₅₀ (µM) | PDE4D/PDE4B Selectivity | Reference |
| PDE4B-1 | Amide coupling with (R)-3-aminopiperidine | 0.11 | >100 | [2] |
| PDE4B-2 | Amide coupling with azetidin-3-amine | 0.25 | 50 | [2] |
| PDE4B-3 | Amide coupling with cyclopropylamine | 1.1 | 10 | [2] |
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of this compound derivatives stems from their ability to selectively inhibit key nodes in critical cellular signaling pathways.
ATM Signaling Pathway
Derivatives of the core scaffold act as ATP-competitive inhibitors of ATM kinase, preventing the phosphorylation of downstream targets and thereby abrogating the DNA damage response.
FGFR Signaling Pathway
These compounds typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.
PDE4B Signaling Pathway
By inhibiting PDE4B, these derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors to suppress inflammatory responses.
Conclusion
The this compound scaffold represents a remarkable success story in rational drug design. Its journey from a structurally interesting heterocycle to the core of multiple clinical candidates highlights the power of understanding structure-activity relationships. The versatility of this scaffold, allowing for fine-tuning of its properties through targeted modifications, ensures its continued relevance in the pursuit of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this privileged core in their own drug discovery endeavors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement of a pyrrole and a pyridine ring provides a framework for developing potent and selective modulators of various signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and pharmacokinetic properties of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives and their analogs, with a focus on their potential as therapeutic agents.
Core Scaffold and Rationale for Development
The 1-methyl-1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, enabling it to interact with ATP-binding sites of various kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP with the kinase hinge region. The methylation at the 1-position of the pyrrole ring can enhance metabolic stability and modulate the electronic properties of the heterocyclic system. The carboxylic acid group at the 3-position provides a versatile handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize physicochemical properties.
The development of derivatives based on this core is driven by the need for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Key therapeutic targets for these compounds include Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), both of which are critical nodes in signaling pathways that are often dysregulated in disease.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound core and its derivatives often involves a multi-step sequence. A common and versatile approach utilizes a Sonogashira coupling reaction followed by an intramolecular cyclization. The following is a representative synthetic workflow:
Experimental Workflow: Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol outlines a general procedure for the synthesis of the 7-azaindole core, which can be adapted for the synthesis of the target scaffold.
Materials:
-
2-Amino-3-bromopyridine (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ (2.5 mol%) or PdCl₂(PPh₃)₂ (5 mol%))
-
Copper(I) iodide (CuI) (5 mol%)
-
Ligand (e.g., PPh₃ (5 mol%))
-
Base (e.g., triethylamine (TEA) or another amine base)
-
Solvent (e.g., dimethylformamide (DMF) or a mixture of THF and DMA)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and ligand.
-
Solvent Addition: Add the anhydrous solvent and stir the mixture for approximately 30 minutes at room temperature.
-
Reagent Addition: Add the 2-amino-3-bromopyridine and the terminal alkyne to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-alkynylpyridine intermediate.
-
Cyclization: The cyclization to form the pyrrolo[2,3-b]pyridine ring can be achieved by heating the intermediate in the presence of a base (e.g., potassium carbonate) or a copper catalyst under microwave irradiation.[2]
-
N-Methylation: The N-methylation of the pyrrole nitrogen can be performed using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent (e.g., THF).
-
Ester Hydrolysis (Saponification): The final carboxylic acid can be obtained by hydrolyzing the corresponding ester (e.g., methyl or ethyl ester) using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF.
Biological Activity and Therapeutic Targets
Derivatives of the this compound scaffold have shown significant activity against several important kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[3][4]
FGFR Signaling Pathway and Point of Inhibition
Caption: FGFR signaling pathway and inhibition by 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.[5]
Quantitative Data: FGFR Inhibition
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | - | [3] |
| Compound 1 | FGFR1 | 1900 | - | [4] |
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is central to the immune response and its dysregulation is associated with autoimmune diseases and cancers. Azaindole-based compounds have been developed as potent JAK inhibitors.[6]
JAK/STAT Signaling Pathway and Point of Inhibition
Caption: JAK/STAT signaling pathway and inhibition by 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.[7][8]
Quantitative Data: JAK Inhibition
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| Derivative 94 | JAK2 | 260 | - | [6] |
Pharmacokinetics and ADME Properties
The pharmacokinetic properties of 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are crucial for their development as therapeutic agents. The introduction of the azaindole core can lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including increased aqueous solubility compared to their indole counterparts.[9]
Pharmacokinetic Parameters of Related Kinase Inhibitors
| Compound | Bioavailability (%) | t₁/₂ (h) | Clearance (mL/min/kg) | Species | Reference |
| GNE-A | 11.2 - 88.0 | 1.67 - 16.3 | 2.44 - 36.6 | Rat, Mouse, Monkey, Dog | [10] |
| Sorafenib | ~50 | - | - | Human | [11] |
| Sunitinib | ~50 | - | - | Human | [11] |
In Vitro ADME Assay Protocols
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[12][13][14][15]
Experimental Workflow: Caco-2 Permeability Assay
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. mercell.com [mercell.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Spectroscopic and Synthetic Profile of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active azaindole derivatives. This document provides a comprehensive overview of the available spectroscopic data for closely related compounds, predictive spectroscopic characteristics for the title compound, and a plausible synthetic methodology. Due to the absence of specific experimental data for this compound in the searched literature, this guide leverages data from analogous structures to provide a robust predictive framework for researchers.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. The introduction of a methyl group at the N-1 position and a carboxylic acid at the C-3 position can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement. This guide aims to provide a detailed technical resource on the spectroscopic and synthetic aspects of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for the structural elucidation of the title compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | 8.0 - 8.3 | s | - | Singlet, downfield due to adjacent carboxylic acid and ring nitrogen. |
| H4 | 8.3 - 8.6 | dd | ~8.0, 1.5 | Doublet of doublets, ortho to pyridine nitrogen. |
| H5 | 7.2 - 7.5 | dd | ~8.0, 4.5 | Doublet of doublets. |
| H6 | 8.1 - 8.4 | dd | ~4.5, 1.5 | Doublet of doublets, ortho to pyridine nitrogen. |
| N-CH₃ | 3.8 - 4.1 | s | - | Singlet, characteristic of N-methyl group on the pyrrole ring. |
| COOH | 12.0 - 13.0 | br s | - | Broad singlet, acidic proton, position can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 125 - 130 | |
| C3 | 110 - 115 | Attached to the carboxylic acid. |
| C3a | 145 - 150 | Bridgehead carbon. |
| C4 | 145 - 150 | |
| C5 | 118 - 122 | |
| C6 | 130 - 135 | |
| C7a | 148 - 152 | Bridgehead carbon. |
| N-CH₃ | 30 - 35 | |
| C=O | 165 - 175 | Carboxylic acid carbonyl. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of the carboxylic acid and the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer. |
| 1680-1710 | Strong | C=O stretch of the carboxylic acid. |
| 1580-1620 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings. |
| 1400-1450 | Medium | C-H bending and ring vibrations. |
| 1200-1300 | Medium-Strong | C-O stretch and O-H bend of the carboxylic acid. |
| 700-800 | Strong | C-H out-of-plane bending of the pyridine ring. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 176 | High | [M]⁺, Molecular Ion |
| 159 | Moderate | [M - OH]⁺ |
| 131 | High | [M - COOH]⁺ |
| 104 | Moderate | Fragmentation of the pyrrolopyridine ring. |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound starts from the commercially available 7-azaindole. The general workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1-Methyl-7-azaindole
To a solution of 7-azaindole in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which methyl iodide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-7-azaindole-3-carbaldehyde
To a solution of 1-methyl-7-azaindole in anhydrous DMF, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to 90 °C for 2-3 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford the aldehyde.
Step 3: Synthesis of this compound
To a solution of 1-methyl-7-azaindole-3-carbaldehyde in a mixture of acetone and water, potassium permanganate (2.0 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the manganese dioxide is removed by filtration, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Logical Relationships in Spectroscopic Characterization
The structural confirmation of the final product relies on the logical correlation of data from different spectroscopic techniques.
Caption: Logical relationships in the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a predictive spectroscopic and synthetic overview for this compound. While experimental data for this specific molecule is scarce, the presented information, based on sound chemical principles and data from related structures, offers a valuable starting point for researchers in the field. The proposed synthetic route is robust and follows established organic chemistry transformations. The successful synthesis and characterization of this compound will be a valuable addition to the chemical space available for drug discovery and development.
Potential Therapeutic Targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: An In-depth Technical Guide
Disclaimer: This technical guide outlines the potential therapeutic targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As of the current date, there is no publicly available research specifically detailing the biological activity or therapeutic targets of this exact molecule. The information presented herein is based on an analysis of structurally related compounds containing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core scaffold, a well-established pharmacophore in drug discovery. The potential targets and mechanisms described are therefore inferred and should be considered hypothetical until validated by direct experimental evidence for this compound.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of inhibitors targeting a wide range of enzymes and receptors. This guide explores the potential therapeutic targets of a specific derivative, this compound, by examining the established activities of analogous compounds. The presence of the N-methyl group at the 1-position and a carboxylic acid at the 3-position offers specific physicochemical properties that may influence its target affinity and selectivity.
Inferred Potential Therapeutic Targets
Based on the biological activities of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives, several key therapeutic targets can be postulated for this compound. These primarily fall into the categories of protein kinases, inflammatory pathway modulators, and other enzymes.
Protein Kinase Inhibition
The 7-azaindole scaffold is a well-known "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the ATP-binding site of many protein kinases.[3] This has led to the development of numerous kinase inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers.[3][4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[3][4] The core scaffold typically interacts with the hinge region of the kinase domain.[3]
-
Janus Kinases (JAKs): JAKs are critical in cytokine signaling pathways that drive inflammatory and autoimmune diseases.[5] N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as selective JAK1 inhibitors.[5] This suggests that the N-methylated 7-azaindole core is compatible with binding to the JAK family of kinases.
-
RAF Kinases (e.g., BRAF): The FDA-approved drug vemurafenib, a potent BRAF V600E mutant inhibitor for melanoma, features a 7-azaindole core.[1]
-
Traf2- and NCK-interacting kinase (TNIK): 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent inhibitors of TNIK, a kinase involved in Wnt signaling and implicated in cancer.[6]
Modulation of Inflammatory Pathways
Beyond direct kinase inhibition, the 7-azaindole scaffold is present in compounds that modulate inflammatory responses through various mechanisms.
-
Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory cells.[7] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective PDE4B inhibitors with potential applications in central nervous system diseases.[7]
-
Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2): CRTh2 is a receptor for prostaglandin D2 and is involved in allergic inflammation. 7-Azaindole-3-acetic acid derivatives are potent and selective CRTh2 receptor antagonists.[8] The presence of a carboxylic acid at the 3-position in the query molecule makes this a plausible target.
-
Orai Calcium Channels: These channels are involved in calcium signaling in immune cells. A 7-azaindole derivative has been shown to inhibit Orai channels, leading to anti-inflammatory effects.[1]
Other Potential Enzyme and Receptor Targets
The versatility of the 7-azaindole scaffold extends to other target classes:
-
Influenza Polymerase-B2: A 7-azaindole derivative has been reported as a potent inhibitor of this viral enzyme.[1]
-
PI3K (Phosphoinositide 3-kinase): This family of lipid kinases is a key component of cellular signaling pathways, and a 7-azaindole derivative has been shown to inhibit PI3K.[1]
Quantitative Data from Structurally Related Compounds
The following table summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets, providing a basis for estimating the potential potency of this compound.
| Compound Class | Target | Key Derivative Example | IC50 / Activity | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1 | Compound 4h | 7 nM | [3][4] |
| FGFR2 | Compound 4h | 9 nM | [3][4] | |
| FGFR3 | Compound 4h | 25 nM | [3][4] | |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Compound 11h | 0.11 µM | [7] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | Compound 31g | Potent inhibitor | [5] |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | TNIK | - | < 1 nM | [6] |
| 7-Azaindole-3-acetic acid Derivatives | CRTh2 | - | Good functional potency | [8] |
Experimental Protocols for Target Identification and Validation
To determine the actual therapeutic targets of this compound, a systematic experimental approach would be required. Below are detailed methodologies for key experiments, based on the cited literature for related compounds.
Kinase Inhibition Assays
-
Objective: To screen for inhibitory activity against a broad panel of protein kinases.
-
Methodology:
-
Primary Screening: The compound is initially screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel). The assay typically measures the amount of compound bound to the kinase active site, often using a competitive binding assay format.
-
Dose-Response Analysis: For kinases showing significant inhibition in the primary screen, a dose-response curve is generated to determine the IC50 value. This involves incubating the kinase with a radiolabeled ATP tracer (e.g., ³³P-ATP), a substrate peptide, and varying concentrations of the test compound.
-
Enzyme Kinetics: The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by performing kinetic studies with varying concentrations of both the test compound and ATP.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Assays for Functional Activity
-
Objective: To assess the effect of the compound on specific signaling pathways in a cellular context.
-
Example (FGFR Inhibition Assay): [3]
-
Cell Line Selection: Use a cancer cell line with known FGFR amplification or mutation (e.g., breast cancer 4T1 cells).
-
Proliferation Assay: Seed cells in 96-well plates and treat with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is measured using a standard method like the MTT or CellTiter-Glo® assay.
-
Apoptosis Assay: Treat cells with the compound and then stain with Annexin V and propidium iodide. Analyze the percentage of apoptotic cells using flow cytometry.
-
Western Blot Analysis: Treat cells with the compound and then stimulate with the appropriate ligand (e.g., FGF). Lyse the cells and perform Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and Akt.
-
-
Example (PDE4B Inhibition and Anti-inflammatory Assay): [7]
-
Cell Line: Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
TNF-α Release Assay: Pre-incubate cells with the test compound, then stimulate with lipopolysaccharide (LPS). Measure the concentration of TNF-α in the cell supernatant using an ELISA kit.
-
cAMP Measurement: Treat cells with the compound and then stimulate with a cAMP-elevating agent (e.g., forskolin). Measure intracellular cAMP levels using a competitive immunoassay.
-
Receptor Binding and Functional Assays
-
Objective: To determine the affinity and functional activity of the compound at a specific G-protein coupled receptor (GPCR).
-
Example (CRTh2 Receptor Antagonism): [8]
-
Radioligand Binding Assay: Use cell membranes from a cell line stably expressing the human CRTh2 receptor. Incubate the membranes with a radiolabeled CRTh2 agonist (e.g., [³H]PGD₂) and varying concentrations of the test compound. Measure the displacement of the radioligand to determine the binding affinity (Kᵢ).
-
Eosinophil Shape Change Assay: Isolate human eosinophils from whole blood. Pre-incubate the cells with the test compound, then stimulate with a CRTh2 agonist (e.g., PGD₂). Fix the cells and analyze the change in cell morphology (from round to polarized) using flow cytometry or microscopy.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the FGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for kinase target identification and validation.
Conclusion
While direct experimental data for this compound is currently lacking, the extensive body of research on the 7-azaindole scaffold provides a strong foundation for predicting its potential therapeutic targets. The most promising areas for investigation appear to be within the protein kinase families (such as FGFR, JAK, and BRAF) and key modulators of inflammatory pathways (like PDE4B and CRTh2). The N-methyl and 3-carboxylic acid substitutions will undoubtedly influence the selectivity and potency for these targets. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound, which could lead to the discovery of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further research through synthesis and biological screening is essential to confirm these hypotheses and unlock the full therapeutic potential of this molecule.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a key pharmacophore in the development of kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its analogs in kinase assays, aimed at identifying and characterizing novel kinase inhibitors.
While specific inhibitory data for this compound is not extensively available in public literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant activity against several important kinase targets. These include Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[1][2][3] The protocols and data presented herein are based on established methodologies for these kinase families and data from closely related analogs.
Data Presentation: Kinase Inhibitory Activity of Related 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various 1H-pyrrolo[2,3-b]pyridine derivatives against several protein kinases. This data provides a reference for the potential activity of this compound and highlights kinases of interest for initial screening.
| Compound ID/Reference | Kinase Target | IC50 (nM) | Cell-Based Assay IC50 (µM) |
| Compound 31g (analog) [3] | JAK1 | - | - |
| (S,S)-enantiomer of 31g (38a) [3] | JAK1 | Excellent Potency | - |
| Compound from Yang et al. [4] | TNIK | < 1 | - |
| Compound 22 [5] | CDK8 | 48.6 | - |
| Compound B1 [6] | RSK2 | 1.7 | 0.13 (MDA-MB-468 cells) |
| Unnamed pyrrolo[2,3-b]pyridine [7] | PDE4B | 480 | - |
Note: The data presented is for structural analogs of this compound. The inhibitory activity of the specific compound of interest should be determined experimentally.
Experimental Protocols
General In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol provides a general method for determining the in vitro inhibitory activity of a test compound, such as this compound, against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., JAK1, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
This compound (or analog) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for the specific kinase), and the kinase-specific substrate.
-
Enzyme Addition: Add 2 µL of the purified kinase to each well, except for the "no enzyme" control wells.
-
Initiation of Reaction: Add 2 µL of the kinase reaction mixture to each well to start the reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8][9]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.[8][9]
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol describes a competitive binding assay to measure the affinity of the test compound for a kinase.
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Purified, tagged recombinant kinase
-
This compound (or analog) in DMSO
-
Kinase Buffer A (provided with the kit)
-
384-well plates
Procedure:
-
Compound Plating: Add 5 µL of the serially diluted test compound to the assay plate.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the Eu-labeled antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the emission ratio and determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of the compound.
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.
Kinase Screening Logic Diagram
Caption: Logical workflow for identifying selective kinase inhibitors.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Unveiling the Potential of a Pyrrolopyridine-Based Chemical Probe for Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Application Notes and Protocols for Researchers
The compound 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid belongs to the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. While the specific biological target of the methylated carboxylic acid is not extensively documented in publicly available literature, numerous derivatives of the core scaffold have been developed as potent and selective inhibitors for a range of protein targets. This document focuses on a notable derivative, 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (designated as S01) , which has been identified as a highly potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various pathologies, including Alzheimer's disease.[1]
These application notes provide a comprehensive overview of the use of S01 as a chemical probe for GSK-3β, including its biochemical activity, cellular effects, and protocols for its application in research settings.
Quantitative Data Summary
The inhibitory activity and cellular effects of the chemical probe S01 have been quantitatively assessed in various assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Kinase Selectivity |
| S01 | GSK-3β | 0.35 ± 0.06 | High selectivity against a panel of 24 structurally similar kinases |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity in SH-SY5Y Neuroblastoma Cells
| Treatment | Effect on p-GSK-3β-Ser9 | Effect on p-tau-Ser396 | Effect on β-catenin | Neurite Outgrowth | Cytotoxicity |
| S01 | Dose-dependent increase | Dose-dependent decrease | Significant upregulation | Promotes outgrowth of differentiated neuronal neurites | Low cytotoxicity |
p-GSK-3β-Ser9: Phosphorylation at Serine 9, which inhibits GSK-3β activity. p-tau-Ser396: Hyperphosphorylation of tau protein at Serine 396, a hallmark of Alzheimer's disease. β-catenin: A key downstream target of GSK-3β; its upregulation indicates GSK-3β inhibition.
Table 3: In Vivo Efficacy in a Zebrafish Model of Alzheimer's Disease
| Compound | Concentration | Effect on Dyskinesia |
| S01 | 0.12 µM | Substantial amelioration |
| Donepezil (control) | 8 µM | Amelioration |
Dyskinesia: Abnormality or impairment of voluntary movement.
Signaling Pathway
GSK-3β is a critical kinase in a multitude of cellular signaling pathways. Its inhibition by the chemical probe S01 leads to the modulation of downstream targets, such as the reduction of tau hyperphosphorylation and the stabilization of β-catenin.
Caption: Modulation of the GSK-3β signaling pathway by the chemical probe S01.
Experimental Protocols
Detailed methodologies for key experiments involving the use of S01 as a chemical probe for GSK-3β are provided below.
In Vitro GSK-3β Kinase Inhibition Assay
This protocol outlines the procedure to determine the IC50 value of the chemical probe against GSK-3β.
Caption: Experimental workflow for determining the in vitro kinase inhibitory activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Chemical probe S01
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the chemical probe S01 in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the GSK-3β enzyme to the kinase buffer.
-
Add the diluted chemical probe S01 to the wells and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the manufacturer's instructions of the detection kit.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Cellular GSK-3β Signaling
This protocol describes how to assess the effect of the chemical probe S01 on the phosphorylation status of GSK-3β and its downstream target, tau, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y neuroblastoma cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the chemical probe S01 for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-GSK-3β-Ser9, total GSK-3β, p-tau-Ser396, total tau, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Neurite Outgrowth Assay
This protocol is used to evaluate the effect of the chemical probe S01 on neuronal differentiation and neurite extension.
Methodology:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen).
-
Induce differentiation by treating the cells with a differentiation agent (e.g., retinoic acid) for a period of time.
-
-
Treatment with Chemical Probe:
-
After the initial differentiation period, treat the cells with different concentrations of the chemical probe S01.
-
-
Imaging and Analysis:
-
After the treatment period, fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.
-
Capture images of the cells using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.
-
Statistically analyze the differences in neurite length between the treated and control groups.
-
These protocols provide a foundation for utilizing the 1H-pyrrolo[2,3-b]pyridine-based chemical probe S01 to investigate the biological roles of GSK-3β in various cellular and in vivo models. The high potency and selectivity of this compound make it a valuable tool for dissecting GSK-3β-mediated signaling pathways and exploring its therapeutic potential.
References
Application Notes and Protocol for 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a small molecule belonging to the pyrrolo[2,3-b]pyridine class of compounds. This class has garnered significant interest in drug discovery due to the established bioactivity of its derivatives as kinase inhibitors. Several compounds with the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of key signaling molecules such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2] Dysregulation of these pathways is frequently implicated in the pathogenesis of various cancers and inflammatory diseases.
These application notes provide a generalized protocol for the dissolution and use of this compound in in vitro cell culture experiments. Due to the limited publicly available data on this specific molecule, the following protocol is based on established methodologies for similar heterocyclic compounds with low aqueous solubility. Researchers are strongly advised to perform their own validation experiments to determine the optimal conditions for their specific cell lines and experimental setup.
Data Presentation
The following table summarizes key quantitative data and recommendations for the use of this compound in cell culture.
| Parameter | Recommended Value/Range | Notes |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to ensure sterility and prevent contamination of cell cultures. |
| Stock Solution Concentration | 1-10 mM | The optimal concentration should be determined empirically. Start with a lower concentration and increase if solubility allows. Ensure the compound is fully dissolved. Sonication may aid dissolution.[3] |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation. Protect from light. |
| Final Working Concentration | 0.1 - 10 µM | This is a general starting range for kinase inhibitors. The optimal concentration is highly cell-line dependent and should be determined by a dose-response experiment (e.g., IC50 determination).[4][5] |
| Final DMSO Concentration in Media | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be cytotoxic and may affect experimental results. A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 176.17 g/mol , weigh out 1.76 mg.
-
Dissolution: a. Transfer the weighed powder into a sterile amber microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., add 1 mL of DMSO for a 10 mM solution). c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] e. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. b. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells in Culture
Materials:
-
Prepared stock solution of this compound (from Protocol 1)
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips
Methodology:
-
Determine Final Working Concentrations: Based on literature for similar compounds or preliminary experiments, decide on a range of final concentrations to test. A common starting point for kinase inhibitors is a serial dilution from 10 µM down to the nanomolar range.[4][5]
-
Prepare Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Prepare intermediate dilutions of the stock solution in pre-warmed complete cell culture medium if necessary. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound. c. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution. This can be done by adding 1 µL of the stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the compound. This is essential to account for any effects of the solvent on the cells.[7]
-
Cell Treatment: a. Remove the existing media from the cultured cells. b. Add the media containing the desired final concentrations of this compound or the vehicle control to the respective wells. c. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Return the plate to the incubator and culture for the desired experimental duration. b. Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).
Mandatory Visualization
Caption: A flowchart illustrating the key steps for preparing and using this compound in cell culture experiments.
Caption: A diagram illustrating the potential mechanism of action of this compound as a kinase inhibitor.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. phytotechlab.com [phytotechlab.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Topic: In Vitro Experimental Design with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including various protein kinases.[1][2][3] Several compounds containing this core structure have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), and Ataxia Telangiectasia Mutated (ATM) kinase, indicating its potential in oncology and immunology research.[1][3][4] This document outlines a comprehensive in vitro experimental design to characterize the biological activity of the novel compound, this compound. The proposed workflow is designed to first screen for general cytotoxic and anti-proliferative effects, and then to elucidate the potential mechanism of action, with a focus on kinase inhibition.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
Phase 1: Initial Screening Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines. This initial screen will help identify sensitive cell lines and determine the half-maximal inhibitory concentration (IC50).
Principle: Metabolic assays like the MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified by measuring its absorbance.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Cancer | 25.1 |
Phase 2: Mechanistic Studies
Based on the initial screening results and the known activities of related pyrrolo[2,3-b]pyridine compounds, the following mechanistic studies are proposed to investigate the potential of this compound as a kinase inhibitor.
Kinase Inhibition Assays
Objective: To determine if this compound directly inhibits the activity of specific protein kinases.
Principle: In vitro kinase assays measure the phosphorylation of a substrate by a specific kinase in the presence of a test compound.[8][9][10] The level of phosphorylation can be detected using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
Protocol: Generic In Vitro Kinase Assay (Luminescence-based)
-
Reagents: Recombinant kinase, kinase-specific substrate, ATP, and a detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant kinase, and the specific substrate in a kinase buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction, which generates a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (µM) of this compound |
| FGFR1 | 0.8 |
| VEGFR2 | 1.5 |
| PDGFRβ | 2.1 |
| EGFR | > 50 |
| JAK3 | 15.6 |
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of the identified target kinases in a cellular context.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[11][12][13][14] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein and its phosphorylated form.
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.
Quantitative PCR (qPCR)
Objective: To determine if the inhibition of the target kinase signaling pathway by this compound leads to changes in the expression of downstream target genes involved in cell proliferation and survival.
Principle: qPCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule.[15][16][17][18][19] It allows for the measurement of gene expression levels by reverse transcribing RNA into cDNA and then amplifying the cDNA with gene-specific primers.
Protocol: SYBR Green qPCR
-
RNA Extraction: Treat cells with the compound, then extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and forward and reverse primers for the target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control, normalized to the housekeeping gene.
Data Presentation: Hypothetical qPCR Results
| Gene Target | Fold Change in Expression (Treated vs. Control) |
| c-Myc | 0.45 |
| Cyclin D1 | 0.62 |
| BCL-2 | 0.55 |
Conclusion
This comprehensive in vitro experimental design provides a systematic approach to characterize the biological activity of this compound. The results from these studies will help to determine its anti-proliferative activity, identify its potential molecular targets, and elucidate its mechanism of action, thereby providing a solid foundation for further preclinical development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. bu.edu [bu.edu]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frederick.cancer.gov [frederick.cancer.gov]
Application Notes and Protocols: In Vivo Animal Models for Testing 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and implementation of in vivo animal models for the preclinical evaluation of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. This compound belongs to the versatile pyrrolo[2,3-b]pyridine class, known for its members' potent inhibitory effects on various protein kinases. The protocols outlined below are based on established methodologies for testing similar kinase inhibitors and can be adapted to investigate the therapeutic potential of this specific molecule in oncology, inflammatory diseases, and neurological disorders.
Introduction to Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in numerous clinically approved and investigational drugs.[1] Derivatives of this structure have been developed as potent inhibitors of several kinase families, including Janus kinases (JAKs), Glycogen Synthase Kinase-3β (GSK-3β), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Given this background, it is plausible that this compound may also exhibit kinase inhibitory activity, making kinase-driven disease models highly relevant for its in vivo evaluation.
Recommended In Vivo Animal Models
The choice of an appropriate animal model is contingent on the hypothesized mechanism of action and the intended therapeutic indication. Below are detailed descriptions of relevant models.
Oncology: Xenograft Mouse Models
Xenograft models are fundamental for assessing the anti-tumor efficacy of novel compounds. These models involve the implantation of human cancer cells into immunocompromised mice.
-
Model: Human colorectal cancer (CRC) or breast cancer xenograft in nude or SCID mice.
-
Rationale: Several pyrrolo[2,3-b]pyridine derivatives have shown efficacy against solid tumors.[1][3] For instance, a potent type II CDK8 inhibitor with this core structure significantly inhibited tumor growth in CRC xenografts.[3]
-
Cell Lines: HCT116, SW620 (colorectal cancer), 4T1 (breast cancer).[1][4]
Inflammatory and Autoimmune Diseases: Murine Models
The JAK/STAT signaling pathway is central to the pathogenesis of many inflammatory and autoimmune disorders.[5][6][7] JAK inhibitors with a pyrrolo[2,3-b]pyridine core have demonstrated efficacy in relevant animal models.
-
Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice.
-
Rationale: This is a widely used model for rheumatoid arthritis that is responsive to JAK inhibitor treatment.
-
Alternative Model: Influenza virus-infected mouse model to assess the modulation of inflammatory responses.[8]
Neurological Disorders: Alzheimer's Disease Models
GSK-3β is a key target in the development of therapeutics for Alzheimer's disease (AD). Pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors.[2]
-
Model: AlCl3-induced zebrafish model of AD.[2]
-
Rationale: This model allows for rapid screening and evaluation of compounds that can ameliorate dyskinesia, a symptom associated with neurodegeneration.[2]
-
Alternative Model: Transgenic mouse models of AD (e.g., APP/PS1) for more comprehensive long-term studies.
Immunomodulation: Transplant Models
JAK3 inhibitors are of particular interest for preventing organ transplant rejection due to their role in cytokine signaling in immune cells.[9]
-
Model: Rat heterotopic cardiac transplant model.[9]
-
Rationale: This model directly assesses the ability of a compound to prolong graft survival, a key indicator of immunosuppressive efficacy.[9]
Experimental Protocols
Protocol 1: General Protocol for Xenograft Tumor Models
This protocol provides a general framework for conducting xenograft studies.[10]
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare the test compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The control group should receive the vehicle only. Administer the inhibitor and vehicle according to the planned schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitoring: Monitor tumor growth with caliper measurements throughout the study. Record the body weight of each mouse regularly as an indicator of general health and toxicity. Observe the animals for any clinical signs of distress.
-
Study Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period. Collect tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Protocol 2: Pharmacokinetic (PK) Study in Mice or Rats
A PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10]
-
Animal Model: Use C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related pyrrolo[2,3-b]pyridine derivatives.
Table 1: In Vivo Efficacy of Pyrrolo[2,3-b]pyridine Derivatives in Oncology Models
| Compound Class | Animal Model | Dose and Route | Efficacy Endpoint | Reference |
| ATM Inhibitor | HCT116 Xenograft | 25a + Irinotecan | 79.3% Tumor Growth Inhibition | [4] |
| ATM Inhibitor | SW620 Xenograft | 25a + Irinotecan | 95.4% Tumor Growth Inhibition | [4] |
| CDK8 Inhibitor | CRC Xenograft | Not specified | Significant tumor growth inhibition | [3] |
Table 2: Pharmacokinetic Parameters of a Pyrrolo[2,3-b]pyridine Derivative (Compound 31) [9]
| Species | Dose and Route | Bioavailability (F%) |
| Rat | 3 mg/kg, p.o. | 47 |
| Dog | 1 mg/kg, p.o. | 22 |
| Monkey | 1 mg/kg, p.o. | 33 |
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo xenograft study.
JAK/STAT Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid as a Scaffold for MEK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a key heterocyclic scaffold used in the development of potent and selective inhibitors targeting the Mitogen-activated protein kinase kinase (MEK) family of enzymes, specifically MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1 and MEK2 prime targets for therapeutic intervention. This document provides detailed application notes and experimental protocols for researchers investigating compounds derived from the this compound scaffold as MEK inhibitors.
Data Presentation
While specific quantitative data for aniline derivatives of this compound as MEK inhibitors are proprietary, the following tables provide representative data for kinase inhibitors based on the closely related azaindole (pyrrolo[2,3-b]pyridine) scaffold to illustrate the typical potency observed.
Table 1: Representative In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Assay Format |
| AZD-139 | PKD1 | 16.8 | Radiometric Filter Binding |
| AZD-B-Raf-1 | B-Raf (V600E) | 80 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| AZD-B-Raf-2 | B-Raf (V600E) | 85 | LanthaScreen™ Eu Kinase Binding Assay |
Note: Data for AZD-139 is for Protein Kinase D1 (PKD1) and for AZD-B-Raf-1 and -2 for the upstream kinase B-Raf, illustrating the potency of the azaindole scaffold against different kinases.
Table 2: Representative Cellular Activity
| Compound ID | Cell Line | Cellular Target | Cellular Assay | IC50 (µM) |
| AZD-139 | LNCaP | PKD1 Activation | Western Blot (pS916-PKD1) | 1.5 |
| AZD-B-Raf-1 | A375 (Melanoma) | B-Raf (V600E) | Cell Proliferation (MTT) | 0.31 |
| AZD-B-Raf-2 | A375 (Melanoma) | B-Raf (V600E) | Cell Proliferation (MTT) | 0.50 |
Note: Cellular IC50 values reflect the compound's ability to penetrate cells and inhibit the target in a biological context.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to control gene expression. MEK1 and MEK2 are dual-specificity kinases that are activated by RAF kinases and, in turn, phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell growth and survival. Inhibitors based on the this compound scaffold are designed to allosterically bind to and inhibit MEK1/2, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay (Radiometric)
This protocol determines the direct inhibitory effect of a test compound on the enzymatic activity of purified MEK1.
Materials:
-
Active, purified recombinant MEK1 enzyme
-
Inactive, purified recombinant ERK2 substrate
-
Test compound (e.g., derivative of this compound)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, MEK1 enzyme, and inactive ERK2 substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Phospho-ERK (p-ERK) Western Blot Assay
This protocol measures the functional inhibition of the MEK pathway within intact cells by quantifying the levels of phosphorylated ERK.
Materials:
-
Cancer cell line with an activated RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma, HT-29 colon cancer)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against t-ERK as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal for each treatment condition to determine the dose-dependent inhibition and calculate the cellular IC50.
Protocol 3: Cell Viability Assay (MTT/XTT)
This protocol assesses the anti-proliferative effect of the test compound on cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium and supplements
-
Test compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plate for 72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel MEK inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to characterize the in vitro and cellular activity of such compounds, facilitating the advancement of new targeted therapies for cancer and other diseases driven by the dysregulation of the RAS/RAF/MEK/ERK signaling pathway.
Synthesis Protocol for Functionalized 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives
Application Note
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold, also known as 1-methyl-7-azaindole-3-carboxylic acid, is a crucial heterocyclic motif in medicinal chemistry. Derivatives of this core structure have shown significant potential in the development of therapeutic agents, including inhibitors of various kinases. This document provides a detailed protocol for the synthesis of this compound and its functionalized derivatives, targeting researchers and professionals in drug discovery and development. The outlined procedures are based on established synthetic transformations for the 7-azaindole ring system.
Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The general strategy involves three key transformations:
-
N-Methylation: Introduction of a methyl group at the N-1 position of the pyrrolo[2,3-b]pyridine core.
-
Formylation: Installation of a formyl group at the C-3 position, a common site for electrophilic substitution on the 7-azaindole ring.
-
Oxidation: Conversion of the 3-formyl group to the desired 3-carboxylic acid.
An alternative route involves the formylation and subsequent oxidation of the 7-azaindole, followed by N-methylation of the resulting carboxylic acid or its ester. The choice of route may depend on the desired substitution pattern and the stability of the intermediates.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes the N-methylation of 1H-pyrrolo[2,3-b]pyridine.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
| Reactant | Molar Ratio | Expected Yield | Reference |
| 1H-pyrrolo[2,3-b]pyridine | 1.0 | 95% | [1] |
| Sodium Hydride | 1.2 | ||
| Methyl Iodide | 1.1 |
Protocol 2: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This protocol details the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with reflux condenser
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in DCM to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with a cold aqueous NaOH solution to pH 8-9.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
| Reactant | Molar Ratio | Expected Yield |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 1.0 | 70-85% |
| Phosphorus Oxychloride | 1.5 | |
| N,N-Dimethylformamide | Solvent |
Protocol 3: Synthesis of this compound
This protocol describes the oxidation of the 3-carbaldehyde to the corresponding carboxylic acid.
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (sodium chlorite, 2-methyl-2-butene, sodium dihydrogen phosphate)
-
Acetone or a mixture of tert-butanol and water
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Filtration apparatus
Procedure (using Potassium Permanganate):
-
Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq.) in acetone.
-
Add a solution of potassium permanganate (2.0 eq.) in water dropwise to the aldehyde solution at room temperature.
-
Stir the mixture vigorously for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Concentrate the filtrate to remove acetone.
-
Acidify the aqueous residue with HCl to pH 3-4, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
| Reactant | Molar Ratio | Expected Yield |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.0 | 60-80% |
| Potassium Permanganate | 2.0 |
Synthesis Workflow
Caption: Synthetic route to this compound.
Functionalization of the Carboxylic Acid
The synthesized this compound can be further functionalized, for example, by converting it into amides, which are common in pharmacologically active molecules.
Protocol 4: Amide Coupling
Materials:
-
This compound
-
Amine (R-NH₂)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.), PyBOP (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
| Reactant | Molar Ratio | Expected Yield |
| This compound | 1.0 | 50-90% |
| Amine | 1.1 | |
| PyBOP | 1.2 | |
| DIPEA | 2.0 |
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound are often designed as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such a derivative could act as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Inhibition of a generic RTK signaling pathway by a derivative.
References
Application Notes and Protocols: Safe Handling and Storage of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid was available at the time of this writing. The following procedures are based on information for structurally similar compounds and general laboratory safety practices. Researchers, scientists, and drug development professionals should exercise caution and, if possible, obtain a compound-specific SDS before handling.
Hazard Identification and General Precautions
Based on data from similar pyrrolopyridine and carboxylic acid derivatives, this compound may present the following hazards:
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid contact with skin and eyes by using appropriate personal protective equipment.[2][3] Do not eat, drink, or smoke when using this product.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[2] | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly. |
| Skin and Body | A lab coat or impervious clothing. | To protect skin from accidental contact. |
| Respiratory | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation, which may cause respiratory tract irritation. |
Experimental Protocols: Handling and Storage
Handling Protocol
-
Preparation : Before handling, ensure that a safety shower and eye wash station are readily accessible.[2]
-
Engineering Controls : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]
-
Dispensing : Avoid creating dust when handling the solid material.[6] Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1][2] Contaminated clothing should be removed and washed before reuse.[2][3]
Storage Protocol
-
General Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Temperature : While some related compounds are stable at room temperature, it is good practice to store in a controlled environment.
-
Incompatibilities : Keep away from strong oxidizing agents.[3][7]
-
Security : For potent compounds or those with significant hazards, it may be advisable to store them in a locked cabinet or secure area.[3]
First Aid and Emergency Procedures
| Situation | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][3] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][6][8] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician if irritation persists.[2][6] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][2] |
Accidental Release and Disposal
Accidental Release
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][6]
-
Clean-up : For solid spills, sweep up and shovel into a suitable, closed container for disposal, avoiding dust formation.[6] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[3]
-
Decontamination : Clean the affected area thoroughly.
Disposal
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[1]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationships for the safe storage of the compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carboxylic acid AldrichCPR 1198095-99-6 [sigmaaldrich.com]
- 5. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a key intermediate in the drug discovery pipeline. The document details its application in the synthesis of potent kinase and enzyme inhibitors, along with detailed protocols for relevant biological assays.
Introduction
This compound is a heterocyclic compound that serves as a crucial scaffold and building block in medicinal chemistry. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the development of targeted therapies. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prominent feature in a variety of biologically active molecules, particularly kinase inhibitors. The methyl group at the 1-position can enhance metabolic stability and modulate binding interactions, while the carboxylic acid at the 3-position provides a convenient handle for amide coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The this compound scaffold is a key component in the development of inhibitors for several important drug targets. By converting the carboxylic acid to a diverse range of amides, researchers have successfully generated potent and selective inhibitors for the following target classes:
-
Janus Kinase (JAK) Inhibitors: Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown significant inhibitory activity against JAK1, a key enzyme in cytokine-mediated inflammatory and autoimmune responses.[1] Selective JAK1 inhibition is a promising therapeutic strategy for diseases such as rheumatoid arthritis and inflammatory bowel disease.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The abnormal activation of FGFR signaling pathways is implicated in various cancers. Compounds derived from the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent FGFR inhibitors, demonstrating anti-proliferative activity in cancer cell lines.[2]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for inflammatory and central nervous system (CNS) diseases. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as selective and potent PDE4B inhibitors.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
Table 1: JAK1 Inhibitory Activity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
| Compound | Target | IC50 (nM) |
| 31g | JAK1 | 1.5 |
| JAK2 | 28.5 | |
| JAK3 | >1000 | |
| TYK2 | 110.5 | |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | 1.2 |
| JAK2 | 25.6 | |
| JAK3 | >1000 | |
| TYK2 | 98.7 |
Data extracted from a study on JAK1-selective inhibitors, demonstrating the high potency and selectivity of derivatives based on a similar scaffold.[1]
Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data from a study on potent FGFR inhibitors, highlighting the pan-FGFR inhibitory profile of a lead compound.[2]
Table 3: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11h | 0.14 | 0.84 | 6 |
Data from a study on selective PDE4B inhibitors, showcasing the potency and selectivity of a lead compound.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of a library of amide derivatives starting from the corresponding ethyl ester of this compound.
Step 1: Hydrolysis of Ethyl 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
-
Dissolve ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) monohydrate (1.5 to 2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N hydrochloric acid (HCl).
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Amide Coupling
-
To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Caption: Synthetic workflow for amide derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol describes a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against a target kinase (e.g., JAK1 or FGFR).
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (derivatives of this compound) in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Prepare the kinase solution in assay buffer.
-
Prepare the substrate/ATP/detection reagent mix in assay buffer. This will typically contain a biotinylated substrate, ATP, a europium-labeled anti-phospho-substrate antibody, and an APC-labeled streptavidin.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP/detection reagent mix to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: TR-FRET kinase assay workflow.
Protocol 3: In Vitro PDE4B Inhibition Assay (Generic Fluorescence Polarization Protocol)
This protocol outlines a general Fluorescence Polarization (FP) assay to measure the inhibitory activity of compounds against PDE4B.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer.
-
Prepare the PDE4B enzyme solution in assay buffer.
-
Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in assay buffer.
-
Prepare the binding agent (e.g., a specific antibody or bead that binds to the hydrolyzed substrate) solution.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test compound or DMSO to the wells of a 384-well plate.
-
Add 5 µL of the PDE4B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence polarization-capable plate reader.
-
Plot the change in fluorescence polarization against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: PDE4B fluorescence polarization assay workflow.
Signaling Pathway
The diverse targets of compounds derived from this compound are involved in critical cellular signaling pathways. The diagram below illustrates a simplified representation of the JAK-STAT and FGFR signaling pathways, which are common targets in oncology and immunology.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in aqueous buffers.
I. Physicochemical Properties
While specific experimental data for this compound is limited, the following table summarizes key physicochemical properties of the parent compound, 7-azaindole, and related structures to provide a comparative context. Understanding these properties is crucial for troubleshooting solubility issues.
| Property | 7-Azaindole (Parent Scaffold) | 1-Methyl-1H-pyrrolo[2,3-B]pyridine | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (Unmethylated Acid) | General Impact of N-Methylation on Carboxylic Acids |
| Molecular Weight | 118.14 g/mol | 132.16 g/mol | 162.15 g/mol [1] | Increases molecular weight |
| Predicted pKa | 7.69 ± 0.20[2] | Not Available | Not Available | Generally lowers aqueous solubility by masking the ionizable acidic group[3] |
| Aqueous Solubility | Enhanced compared to indole, but can still be poor[2] | Not Available | Slightly soluble in water[1] | Variable; can decrease due to increased lipophilicity or sometimes increase due to conformational changes that enhance solvation[4] |
| LogP (Lipophilicity) | Not Available | Not Available | Not Available | Generally increases lipophilicity[4] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like many heterocyclic carboxylic acids, can exhibit poor aqueous solubility. Several factors can contribute to this:
-
pH of the Buffer: The solubility of carboxylic acids is highly dependent on the pH of the solution. Below its pKa, the carboxylic acid will be in its neutral, less soluble form.
-
Intrinsic Low Solubility: The planar, aromatic ring system of the 7-azaindole core contributes to crystal lattice energy, which can make it difficult for water molecules to solvate the compound.
-
Ionic Strength of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (the "salting out" effect).
-
Temperature: Solubility of most solids in liquids increases with temperature. Your experimental conditions might be at a temperature where the solubility is limited.
Q2: What is the expected pKa of this compound?
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, using a minimal amount of an organic co-solvent is a common strategy. Solvents such as DMSO, DMF, ethanol, or methanol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Q4: Will heating the solution help improve solubility?
A4: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious about the thermal stability of your compound. Prolonged heating at high temperatures can lead to degradation. Always monitor for any changes in color or the appearance of precipitates upon cooling, which would indicate that the compound is precipitating out of the supersaturated solution.
III. Troubleshooting Guides
Guide 1: Systematic Approach to Improving Solubility
This guide provides a step-by-step workflow for addressing solubility issues with this compound.
Guide 2: pH-Dependent Solubility Strategy
This guide illustrates the decision-making process for optimizing the buffer pH to enhance the solubility of this compound.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, followed by dilution in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weigh out a precise amount of this compound into a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound is still not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Perform a serial dilution of the DMSO stock solution into your target aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
After dilution, vortex the final solution gently. Observe for any signs of precipitation. If the solution becomes cloudy, the solubility limit in the final buffer composition has been exceeded.
Note: The final concentration of DMSO should be kept as low as possible (typically <1%, ideally <0.1%) to avoid off-target effects in biological assays.
Protocol 2: pH Adjustment for Enhanced Aqueous Solubility
This protocol details how to increase the solubility of this compound in an aqueous medium by adjusting the pH.
Materials:
-
This compound
-
Deionized water or your desired buffer with a pH below the compound's pKa
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the weighed this compound in the desired volume of deionized water or buffer.
-
Place the suspension on a stir plate and begin stirring.
-
Calibrate the pH meter and place the probe into the suspension.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH and the dissolution of the solid. As the pH increases above the pKa of the carboxylic acid (expected to be in the 3-5 range), the compound will deprotonate to the more soluble carboxylate salt and begin to dissolve.
-
Continue to add NaOH until all of the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.4).
-
Record the final pH and volume of the solution. If necessary, adjust the pH back down carefully with a dilute acid, but be aware that this may cause the compound to precipitate if the pH drops too low.
This technical support guide is intended to provide general advice. The optimal solubilization strategy will depend on the specific requirements of your experiment. We recommend performing small-scale pilot experiments to determine the most effective method for your application.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the key reaction stages.
Stage 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core
Question: My Fischer indole synthesis of the 7-azaindole core is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of 7-azaindoles are a known challenge. The pyridine nitrogen can interfere with the acidic conditions required for cyclization. Here are several factors to consider and strategies for optimization:
-
Acid Catalyst: The choice and amount of acid are critical. While Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, Lewis acids such as zinc chloride can also be effective. Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrate.
-
Reaction Temperature and Time: These parameters are crucial and often need to be optimized. High temperatures can lead to decomposition, while insufficient heat may result in an incomplete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Starting Materials: The purity of the starting hydrazine and ketone/aldehyde is paramount. Impurities can lead to side reactions and lower yields.
-
Alternative Synthetic Routes: If optimizing the Fischer indole synthesis proves difficult, consider alternative methods for constructing the 7-azaindole core, such as the Bartoli, Madelung, or Larock indole syntheses.
Question: I am observing the formation of multiple isomers during the synthesis of the 7-azaindole core. How can I improve the regioselectivity?
Answer:
The formation of isomers is a common issue, particularly with substituted pyridylhydrazines. To improve regioselectivity:
-
Steric Hindrance: Introducing bulky groups on the pyridine ring or the ketone/aldehyde can direct the cyclization to a specific position.
-
Electronic Effects: The electronic nature of the substituents on the pyridine ring can influence the direction of the cyclization. Electron-donating groups can favor cyclization at certain positions.
-
Choice of Synthesis Method: Some synthetic routes offer better regioselectivity than others. For example, the Larock indole synthesis can provide good control over the substitution pattern.
Stage 2: N-Methylation of the 7-Azaindole Core
Question: I am having trouble with the N-methylation of my 7-azaindole intermediate. What are the best practices?
Answer:
N-methylation of 7-azaindole can be complicated by competing methylation at the pyridine nitrogen (N7) or C3 position. To favor N1-methylation:
-
Choice of Base and Methylating Agent: A strong base that selectively deprotonates the pyrrole nitrogen (N1) is crucial. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common choice. Methyl iodide (MeI) or dimethyl sulfate (DMS) are effective methylating agents.
-
Reaction Temperature: Running the reaction at a low temperature (e.g., 0 °C to room temperature) can help to control the selectivity.
-
Protecting Groups: If selectivity remains an issue, consider protecting other reactive sites on the molecule before methylation.
Question: My N-methylation reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
To ensure complete N-methylation:
-
Excess Reagents: Use a slight excess of both the base and the methylating agent (e.g., 1.1-1.5 equivalents).
-
Reaction Time: Allow the reaction to stir for a sufficient amount of time, monitoring by TLC until the starting material is consumed.
-
Dry Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as moisture can quench the base.
Stage 3: Introduction of the Carboxylic Acid Group at the 3-Position
Question: The Vilsmeier-Haack formylation of my 1-methyl-7-azaindole is not working well. What are the critical parameters?
Answer:
The Vilsmeier-Haack reaction introduces a formyl group, which can then be oxidized to a carboxylic acid. For a successful reaction:
-
Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The ratio of these reagents can be critical and may require optimization.[1]
-
Reaction Temperature: The reaction is often carried out at low temperatures initially, followed by gentle heating. The optimal temperature profile will depend on the substrate.
-
Work-up: Careful hydrolysis of the intermediate iminium salt is necessary to obtain the aldehyde. This is typically done by adding the reaction mixture to ice-water.
Question: What are the potential side reactions during the Vilsmeier-Haack formylation, and how can I avoid them?
Answer:
Side reactions can include the formation of di-formylated products or polymerization. To minimize these:
-
Stoichiometry: Use a controlled amount of the Vilsmeier reagent.
-
Reaction Time: Avoid prolonged reaction times, which can lead to over-reaction. Monitor the reaction closely by TLC.
Question: My oxidation of the 3-formyl group to a carboxylic acid is giving low yields. What are some reliable methods?
Answer:
Several oxidizing agents can be used for this transformation. Common and effective methods include:
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can be effective but may require careful control of the reaction conditions to avoid over-oxidation.
-
Jones Oxidation (CrO₃/H₂SO₄): A classic and reliable method, though the use of chromium reagents requires appropriate handling and disposal.
-
Pinnick Oxidation (NaClO₂): This method is often preferred as it is milder and more selective for aldehydes.
Stage 4: Hydrolysis of the Ester
Question: I am having difficulty hydrolyzing the methyl ester to the final carboxylic acid without degrading the molecule. What are the recommended conditions?
Answer:
Hydrolysis of the ester is the final step. To avoid degradation of the sensitive pyrrolo[2,3-b]pyridine core, milder hydrolysis conditions are recommended:
-
Base-Catalyzed Hydrolysis: Use a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF at room temperature or with gentle heating.
-
Acid-Catalyzed Hydrolysis: While possible, this is often harsher and may lead to decomposition. If used, milder acids like acetic acid or formic acid should be considered.
-
Monitoring: Follow the reaction progress by TLC to ensure complete hydrolysis without prolonged exposure to the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. With a well-optimized protocol, an overall yield in the range of 30-50% can be considered good.
Q2: What are the most common impurities I should look for in my final product?
A2: Common impurities may include unreacted starting materials or intermediates from previous steps, such as the corresponding ester or the N7-methylated isomer. Incomplete oxidation could also leave residual 3-formyl derivative.
Q3: What is the best method for purifying the final product?
A3: Purification of the final carboxylic acid can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If significant impurities are present, column chromatography on silica gel may be necessary, using a polar eluent system often containing a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated.
Q4: Can I introduce the carboxylic acid group directly at the 3-position without going through the formyl intermediate?
A4: Yes, direct carboxylation is an alternative. This can be achieved by first lithiating the 3-position of 1-methyl-7-azaindole using a strong base like n-butyllithium, followed by quenching the resulting anion with carbon dioxide (dry ice). This method can be very effective but requires strict anhydrous and inert atmosphere conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents and Conditions | Typical Yield | Key Considerations |
| 7-Azaindole Core Synthesis (Fischer Indole) | Pyridylhydrazine, Ketone/Aldehyde, H₂SO₄ or PPA, Heat | 30-60% | Acid choice and temperature are critical. |
| N-Methylation | 7-Azaindole, NaH, MeI in DMF | 70-90% | Anhydrous conditions are essential for good yield. |
| Vilsmeier-Haack Formylation | 1-Methyl-7-azaindole, POCl₃, DMF | 60-80% | Control of stoichiometry and temperature is important. |
| Oxidation of Aldehyde | 3-Formyl-1-methyl-7-azaindole, NaClO₂, NaH₂PO₄ | 80-95% | Pinnick oxidation is mild and selective. |
| Ester Hydrolysis | Methyl 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, LiOH, THF/H₂O | >90% | Mild conditions prevent degradation of the core. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a flask containing anhydrous DMF at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and pour it onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide to pH 8-9.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde by column chromatography.
Protocol 3: Oxidation to this compound
-
Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.
-
In a separate flask, dissolve sodium chlorite (80%, 3-4 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3-4 eq) in water.
-
Add the aqueous solution of the oxidizing agents to the solution of the aldehyde dropwise at room temperature.
-
Stir the reaction mixture for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting guide for synthesis optimization.
References
Technical Support Center: 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, stability, and potential degradation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
A1: To ensure complete dissolution and maintain the integrity of the compound, we recommend the following procedure:
-
Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can affect solubility and stability.[1][2]
-
Weigh the desired amount of the compound into a sterile, clear vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the solution thoroughly.
-
If dissolution is slow, gentle warming (e.g., in a 37°C water bath) and brief sonication can be applied.[1][2] Avoid excessive heat as it may promote degradation.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Q2: How should I store stock solutions of this compound in DMSO?
A2: Proper storage is critical to prevent degradation and precipitation.
-
Short-term storage (up to one month): Store at -20°C.[3]
-
Long-term storage (up to six months): Store at -80°C.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can degrade the compound.[1][2]
-
Protect from Light: Store vials in the dark or use amber-colored vials to prevent potential photodegradation.
Q3: What are the potential signs of degradation of this compound in DMSO?
A3: Be observant of the following, which may indicate compound degradation:
-
Color Change: Any deviation from the initial color of the solution.
-
Precipitation: Formation of solid material in the solution that does not redissolve upon gentle warming and sonication.[1]
-
Inconsistent Experimental Results: A gradual or sudden loss of biological activity or inconsistent analytical results (e.g., changes in HPLC peak shape or area).
Q4: Is this compound stable in DMSO at room temperature?
A4: While DMSO is an excellent solvent, prolonged storage of solutions at room temperature is not recommended. For optimal stability, stock solutions should be stored frozen as described in Q2. If experiments require the solution to be at room temperature, minimize this time as much as possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not fully dissolve in DMSO. | 1. Use of old or hydrated DMSO. 2. Reached solubility limit. 3. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1][2] 2. Prepare a more dilute stock solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1][2] |
| Precipitate forms in the stock solution upon storage. | 1. Improper storage temperature. 2. Supersaturated solution. 3. Repeated freeze-thaw cycles. | 1. Ensure storage at -20°C or -80°C. 2. Before use, briefly warm and sonicate the solution to redissolve the precipitate.[1] 3. Prepare single-use aliquots of the stock solution.[1][2] |
| Inconsistent or loss of activity in biological assays. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. 2. Degradation of the compound. | 1. Visually inspect the stock solution for any precipitate before preparing working solutions. If present, follow the steps above to redissolve. 2. Prepare a fresh stock solution from solid material. 3. Perform an analytical check (e.g., HPLC-MS) on the stock solution to confirm its integrity and concentration. |
Potential Degradation Pathways
While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, based on the chemical structure and the known reactivity of DMSO, we can hypothesize potential degradation routes that researchers should be aware of. DMSO can act as an oxidant, particularly at elevated temperatures or in the presence of certain catalysts.
Potential Oxidative Degradation:
The pyrrolo[2,3-b]pyridine (7-azaindole) core could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The methyl group on the pyrrole nitrogen could also be a site for oxidation.
Caption: Potential Oxidative Degradation Pathway.
Decarboxylation:
Carboxylic acids can undergo decarboxylation (loss of CO2), a process that can be accelerated by heat. This would result in the formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Potential Decarboxylation Pathway.
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO by HPLC-MS
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Sterile, amber glass HPLC vials with caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
HPLC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of the compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex and sonicate until fully dissolved.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a final concentration of 10 µM in a 50:50 mixture of ACN and water.
-
Inject the sample onto the HPLC-MS system.
-
Record the peak area and retention time of the parent compound. Acquire the mass spectrum to confirm the identity.
-
-
Stability Study:
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve the stock solution.
-
If frozen, allow the solution to thaw completely at room temperature and vortex gently.
-
Prepare a 10 µM sample for analysis as described in step 2.
-
Analyze the sample by HPLC-MS.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products. If new peaks are observed, analyze their mass spectra to aid in identification.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing compound stability in DMSO.
References
troubleshooting unexpected results in [specific assay] with 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Welcome to the technical support center for troubleshooting unexpected results in assays utilizing 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for consistent and reliable results.
Disclaimer: this compound belongs to the 7-azaindole class of compounds, which are frequently investigated as kinase inhibitors. Due to limited publicly available data on this specific molecule, this guide provides troubleshooting advice based on the known properties and potential behaviors of this compound class in various biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What is the best way to store and handle this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[1] For solid compounds, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q2: What solvent should I use to prepare stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic molecules, including those in the 7-azaindole class. Ensure the use of anhydrous, high-purity DMSO to minimize degradation and precipitation upon storage.
Assay Performance
Q3: I am observing lower than expected potency (higher IC50) in my kinase assay. What are the possible reasons?
A3: Several factors can contribute to an apparent decrease in potency:
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ATP Concentration: If your assay uses a high concentration of ATP, it can compete with ATP-competitive inhibitors, leading to a higher apparent IC50 value.[2] Consider performing the assay at an ATP concentration close to the Km value for the specific kinase.
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Compound Degradation: The compound may be unstable under your specific assay conditions (e.g., pH, temperature, light exposure).
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Incorrect Concentration: Errors in serial dilutions or initial stock concentration can lead to inaccurate results. It is advisable to confirm the concentration of your stock solution periodically.
Q4: My results are not reproducible between experiments. What could be the cause?
A4: Lack of reproducibility in cell-based assays can stem from several sources, including:[3]
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Cell Passage Number: Use cells within a consistent and low passage number range for your experiments.
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Cell Seeding Density: Inconsistent cell numbers can lead to variability in results.
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Compound Solubility: Precipitation of the compound in the assay medium can lead to inconsistent effective concentrations.
Q5: I am seeing high background signal in my fluorescence-based assay. What are the potential sources?
A5: High background in fluorescence assays can be caused by:[4]
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Compound Autofluorescence: The 7-azaindole core structure is known to be fluorescent.[1] It is essential to measure the fluorescence of your compound alone at the assay concentration to determine its contribution to the background signal.
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Assay Components: Buffers, media, and other reagents can have intrinsic fluorescence.
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Light Scatter: Compound precipitation or aggregation can cause light scattering, which may be detected as fluorescence.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value or Loss of Activity
This is a common issue when working with small molecule inhibitors. The following troubleshooting workflow can help identify the root cause.
| Parameter | Potential Issue | Recommended Action |
| Compound Stock | Degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solution from solid compound and aliquot for single use. Confirm identity and purity via LC-MS. |
| Compound Solubility | Precipitation in aqueous assay buffer due to low solubility. | Visually inspect for precipitate. Test a range of final DMSO concentrations (ideally <1%). Consider including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer, after confirming its compatibility with the assay.[2] |
| Assay Conditions | High ATP concentration in kinase assays leading to competition. | Determine the Michaelis constant (Km) of ATP for your kinase and run the assay at or near this concentration. |
| Inactive enzyme or substrate. | Validate the activity of your enzyme and substrate using a known positive control inhibitor for the target. | |
| Cell-based vs. Biochemical | Poor cell permeability, active efflux from cells, or plasma protein binding. | Compare potency in biochemical vs. cell-based assays. If a significant shift is observed, consider these factors.[2] |
Issue 2: High Background Signal in a Fluorescence-Based Assay
High background can mask the true signal from your assay. The following steps can help diagnose and mitigate this issue.
| Control Well | Components | Purpose | Expected Result | Troubleshooting Step if Result is Unexpected |
| Buffer Blank | Assay Buffer Only | Measures intrinsic buffer fluorescence. | Low signal. | Source a different batch or type of buffer. |
| Compound Blank | Assay Buffer + Compound | Measures compound autofluorescence. | Signal should be recorded and can be subtracted from experimental wells. | If signal is too high, consider a different detection method (e.g., luminescence, TR-FRET). |
| No-Enzyme Control | All components except enzyme | Identifies interference with the detection system. | Signal should be at background levels. | If signal increases with compound concentration, it indicates assay interference. |
| No-Substrate Control | All components except substrate | Measures enzyme autophosphorylation (in kinase assays). | Signal should be significantly lower than the positive control. | If high, indicates significant autophosphorylation which may complicate data interpretation. |
Note on Fluorescence Interference: The 7-azaindole scaffold can exhibit intrinsic fluorescence.[1] Methylation at the N-1 position, as in this compound, can significantly increase fluorescence quantum yield.[6] It is critical to determine the excitation and emission spectra of the compound to avoid overlap with the fluorophores used in your assay.
Issue 3: Potential for Pan-Assay Interference Compounds (PAINS)
PAINS are compounds that appear as hits in many different assays through non-specific mechanisms.[2] While the 7-azaindole core is a common scaffold in legitimate inhibitors, it's prudent to consider the possibility of PAINS-like behavior.
How to Investigate:
-
Structural Alert: Analyze the structure of this compound for known PAINS motifs. While the core itself is not a classic PAINS structure, certain functional groups can be problematic.
-
Detergent Sensitivity: Non-specific activity due to compound aggregation is often sensitive to non-ionic detergents. Re-running the assay with 0.01% Triton X-100 can help determine if the observed activity is due to aggregation.[7]
-
Orthogonal Assays: Confirm the activity of the compound in a different assay format that uses an alternative detection method (e.g., a biophysical binding assay like Surface Plasmon Resonance if the primary assay is enzymatic).
Experimental Protocols
Protocol 1: General Kinase Assay
This protocol provides a general framework for a fluorescence-based kinase assay. Specific concentrations and incubation times will need to be optimized for your particular kinase and substrate.
-
Prepare Reagents:
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Kinase Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Dilute the kinase to the desired working concentration in kinase buffer.
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Substrate: Prepare the substrate in kinase buffer.
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ATP: Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer.
-
Compound: Prepare serial dilutions of this compound in 100% DMSO, followed by a dilution step into kinase buffer.
-
-
Assay Procedure (96-well plate format):
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Add 5 µL of the diluted compound to the appropriate wells.
-
Add 5 µL of the kinase solution to all wells except the "No-Enzyme" controls.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
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Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
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Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's protocol.
-
Read the plate on a suitable fluorescence plate reader.
-
Protocol 2: Assessing Compound Solubility in Assay Buffer
This protocol provides a simple method to visually assess the solubility of your compound.
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear 96-well plate, perform serial dilutions of the compound directly in your final assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Include a "buffer only" control.
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Incubate the plate under the same conditions as your assay (temperature and time).
-
Visually inspect the plate against a dark background for any signs of precipitation or cloudiness.
-
For a more quantitative measure, read the absorbance of the plate at a wavelength outside the absorbance range of your compound (e.g., 620 nm) to detect light scattering.
Signaling Pathways
As derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been shown to inhibit various kinases, understanding the relevant signaling pathways is crucial for interpreting your results. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by such inhibitors.
References
- 1. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 [sigmaaldrich.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
optimizing reaction conditions for the N-methylation of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-methylation of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-methylation of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of N-methylated Product | Incomplete Deprotonation: The base used may not be strong enough to deprotonate the pyrrole nitrogen effectively. | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. |
| Low Reaction Temperature: The reaction temperature may be insufficient for the methylation to proceed at a reasonable rate. | Gradually increase the reaction temperature, for example, from room temperature to 50-60 °C, and monitor the reaction progress by TLC or LC-MS. | |
| Steric Hindrance: The methylating agent might be too bulky, or the substrate conformation could be hindering the approach to the nitrogen atom. | Use a smaller methylating agent like methyl iodide or dimethyl sulfate. | |
| Decomposition of Reagents or Substrate: The reagents may have degraded, or the substrate may be unstable under the reaction conditions. | Ensure all reagents are fresh and of high purity. Use anhydrous solvents to prevent side reactions. If the substrate is heat-sensitive, perform the reaction at a lower temperature for a longer duration. | |
| Formation of a Major Side Product (O-methylation) | Reaction at the Carboxylate: The carboxylate anion, formed by the deprotonation of the carboxylic acid, can be methylated to form the methyl ester. This is a common competing reaction.[1] | Protect the Carboxylic Acid: Before N-methylation, protect the carboxylic acid as an ester (e.g., benzyl or t-butyl ester) that can be cleaved under conditions that do not affect the N-methyl group.[2][3] |
| Choice of Base and Solvent: The reaction conditions may favor O-alkylation. | Use of a non-polar, aprotic solvent may favor N-alkylation. The choice of counter-ion from the base can also influence the N/O selectivity. | |
| Multiple Methylation Products Observed | Di-methylation: In some cases, methylation might occur on both the pyrrole nitrogen and the pyridine nitrogen. | This is less common for the pyrrole nitrogen due to its lower basicity compared to the pyridine nitrogen. However, careful control of stoichiometry (using 1.0-1.1 equivalents of the methylating agent) can minimize this. |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material: The N-methylated product and the starting material may have very similar polarities, making chromatographic separation challenging. | Adjust the eluent system for column chromatography. If the product is an acid, it may be possible to perform an acid-base extraction to separate it from non-acidic impurities. Derivatization of the carboxylic acid can also alter its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
A1: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). These are typically used in the presence of a base.
Q2: Which bases are recommended for this reaction?
A2: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the pyrrole nitrogen. Sodium hydride (NaH) is a common choice. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF can also be effective.
Q3: What is the primary challenge in the N-methylation of this specific molecule?
A3: The main challenge is achieving selective N-methylation without concurrent O-methylation of the carboxylic acid group.[1] The carboxylate anion is a competing nucleophile for the methylating agent.
Q4: Should I protect the carboxylic acid group before N-methylation?
A4: Protecting the carboxylic acid is a highly recommended strategy to avoid the formation of the methyl ester side product and improve the yield of the desired N-methylated product.[2] Common protecting groups for carboxylic acids include benzyl and t-butyl esters, which can be removed under specific conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the formation of the product and any side products.
Q6: I have observed that N-methylation of a similar pyrrolopyridine scaffold leads to a loss of biological activity. Is this a general trend?
A6: There are reports indicating that N-methylation of certain 1H-pyrrolo[2,3-b]pyridine derivatives can lead to a decrease or complete loss of biological activity in specific assays.[4][5] Therefore, it is crucial to evaluate the biological activity of the N-methylated analog to determine the impact of this modification.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes potential reaction conditions and their expected outcomes to guide optimization.
| Condition No. | Methylating Agent | Base | Solvent | Temperature | Expected Major Product | Potential Side Product(s) |
| 1 | Methyl Iodide | NaH | Anhydrous DMF | 0 °C to RT | 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
| 2 | Dimethyl Sulfate | K₂CO₃ | Anhydrous Acetone | Reflux | Mixture of N-methyl and O-methyl products | Starting material |
| 3 | Methyl Iodide | NaH | Anhydrous THF | 0 °C to RT | This compound | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
| 4 (with protection) | Methyl Iodide | NaH | Anhydrous DMF | 0 °C to RT | Benzyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Minimal |
Experimental Protocols
Protocol 1: Direct N-Methylation (without protection)
This protocol aims for direct N-methylation but may result in a mixture of N- and O-methylated products.
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To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.1 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Acidify the mixture to pH 3-4 with 1M HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the desired N-methylated product from the O-methylated side product and any remaining starting material.
Protocol 2: N-Methylation with Carboxylic Acid Protection
This protocol involves the protection of the carboxylic acid as a benzyl ester prior to N-methylation.
Step 1: Benzyl Ester Protection
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To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (2.0 eq).
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Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
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Monitor the reaction by TLC/LC-MS.
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Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude benzyl ester by column chromatography.
Step 2: N-Methylation
-
Follow the procedure outlined in Protocol 1 , using the benzyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate as the starting material.
Step 3: Deprotection of the Benzyl Ester
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Dissolve the purified benzyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a suitable solvent (e.g., methanol, ethyl acetate).
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Add a palladium catalyst (e.g., 10% Pd/C).
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Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the reaction is complete as monitored by TLC/LC-MS.
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Visualizations
Caption: Reaction pathway for N-methylation showing desired and side products.
Caption: General experimental workflow for N-methylation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and its Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and its esters. The information is designed to address common challenges encountered during the purification of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its esters.
Issue 1: Low Yield of Carboxylic Acid After Saponification
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Question: I am getting a low yield of this compound after the saponification of its ester. What are the possible causes and solutions?
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Answer: Low yields during saponification can stem from several factors. Incomplete hydrolysis is a common issue. To address this, ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of complete consumption of the starting ester.
Another potential issue is the work-up procedure. The product, being a carboxylic acid, can be soluble in the aqueous basic layer. To maximize recovery, carefully acidify the aqueous layer to a pH of approximately 3-4 to precipitate the carboxylic acid. Ensure complete precipitation by cooling the solution in an ice bath before filtration. Washing the collected solid with cold water will help remove inorganic salts without significant product loss.
Issue 2: Persistent Impurities in the Carboxylic Acid
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Question: After purification, I still observe persistent impurities in my this compound. How can I remove them?
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Answer: Persistent impurities can be unreacted starting materials, byproducts from the synthesis, or degradation products. A common strategy for purifying carboxylic acids is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral or basic impurities. Finally, careful acidification of the aqueous layer will precipitate the purified carboxylic acid.
If this fails to remove the impurities, recrystallization is a powerful technique. The choice of solvent is critical. For pyridine-containing compounds, which can be challenging to crystallize, a solvent system of n-Hexane/Acetone or n-Hexane/THF can be effective.[1] Alternatively, for polar compounds, hot water can be a good choice.[1]
Issue 3: Hydrolysis of Esters During Column Chromatography
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Question: I am trying to purify my 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate ester using silica gel chromatography, but I am observing hydrolysis back to the carboxylic acid. How can I prevent this?
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Answer: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive esters, especially when using protic solvents like methanol in the eluent. To mitigate this, you can neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine. This is typically done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the solvent system used for both packing the column and for elution.
Furthermore, consider using a less polar and non-protic solvent system if possible. Systems like ethyl acetate/hexanes or dichloromethane/acetone are less likely to cause hydrolysis compared to those containing methanol or ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its esters?
A1: As with many nitrogen-containing heterocyclic compounds, it is advisable to store them in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The carboxylic acid may be susceptible to decarboxylation under certain conditions, while the esters could be prone to hydrolysis if exposed to moisture.
Q2: What are some common side products to look out for during the synthesis of this compound?
A2: While specific side products depend on the synthetic route, general possibilities include incomplete cyclization products from the pyrrole ring formation, regioisomers if the precursors are not appropriately substituted, and products of over-alkylation or N-oxidation. Careful control of reaction conditions and stoichiometry is key to minimizing these.
Q3: Can I use reverse-phase HPLC for the purification of this compound?
A3: Yes, reverse-phase HPLC can be a very effective method for the final purification of this compound, especially for achieving high purity. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
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Dissolve the crude carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
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Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
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Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer.
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Drain the lower organic layer, which contains neutral and basic impurities.
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Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.
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Transfer the aqueous layer to a clean beaker and cool it in an ice bath.
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Slowly add a 1M solution of hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 4. This will cause the carboxylic acid to precipitate.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
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Dry the purified product under vacuum.
Protocol 2: Purification of Methyl 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude ester in a minimal amount of the elution solvent (or a less polar solvent) and load it onto the top of the silica gel bed.
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Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of ethyl acetate and hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity). For more polar compounds, a system of dichloromethane and methanol can be used.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester.
Quantitative Data Summary
Due to the lack of specific literature data for the target compound, the following table provides representative data for the purification of analogous pyrrolopyridine derivatives to illustrate expected outcomes.
| Purification Method | Compound Type | Starting Purity (approx.) | Final Purity (approx.) | Yield (approx.) | Solvent System / Conditions |
| Column Chromatography | Pyrrolo[2,3-d]pyrimidine derivative | 80% | >95% | 72% | Acetone/Dichloromethane (1:1) |
| Column Chromatography | Pyrrolo[2,3-d]pyrimidine derivative | Not specified | >98% | 54% | Ethyl Acetate/n-pentane (8:2) |
| Recrystallization | General Carboxylic Acid | 90% | >99% | 70-85% | Dependent on solvent choice |
Visualizations
Caption: General purification workflows for the carboxylic acid and its ester.
Caption: Troubleshooting logic for common purification challenges.
References
stability and long-term storage issues of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
This technical support center provides guidance on the stability and long-term storage of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The following information is based on general chemical principles and safety data sheets for this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Many suppliers recommend refrigeration. Always refer to the product-specific information provided by the supplier.
Q2: What are the visible signs of degradation of this compound?
A2: While specific degradation products are not well-documented in publicly available literature, visual signs of degradation for solid chemical compounds may include:
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Color change (e.g., yellowing or browning)
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Clumping or changes in crystal structure
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Development of an unusual odor
If you observe any of these changes, the compound's purity should be re-analyzed before use.
Q3: Is this compound sensitive to light, air, or moisture?
A3: As a heterocyclic compound, there is a potential for sensitivity to light and air (oxidation). The carboxylic acid group makes it hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Standard laboratory PPE should be worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][3] Handling should be performed in a well-ventilated area or under a chemical fume hood.[1][4]
Troubleshooting Guide
If you are experiencing unexpected results in your experiments, consider the stability of your this compound.
| Problem | Potential Cause Related to Stability | Recommended Action |
| Low or no biological activity | The compound may have degraded, leading to a lower concentration of the active molecule. | - Re-test the purity of your compound using techniques like HPLC or NMR. - If degradation is confirmed, use a fresh, unopened stock of the compound. - Review your storage conditions to ensure they align with best practices. |
| Inconsistent results between experiments | The compound may be degrading over time after being opened, or there may be inconsistencies between different batches. | - Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to air and moisture. - Always use a fresh aliquot for each experiment. - If using a new batch, perform a quality control check to ensure its purity and activity are consistent with previous batches. |
| Poor solubility | The compound may have absorbed moisture, which can affect its solubility characteristics. Degradation products may also be less soluble. | - Dry the compound under a vacuum before preparing solutions. - Re-verify the purity of the compound. |
Storage Condition Summary
| Parameter | Recommendation | Reasoning |
| Temperature | Cool (Refrigerated, typically 2-8 °C) | To slow down potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen) | To prevent oxidation and moisture absorption. |
| Light | Store in an amber vial or in the dark | To prevent photodegradation. |
| Handling | Use in a well-ventilated area or fume hood.[1][4] Wear appropriate PPE.[2][3] | To ensure user safety. |
Experimental Protocol: Assessing Compound Stability
If you suspect degradation, you can perform a simple stability assessment:
Objective: To assess the purity of this compound over time under your specific storage conditions.
Methodology: High-Performance Liquid Chromatography (HPLC)
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Initial Analysis (Time = 0):
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Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or DMSO).
-
Analyze the freshly prepared solution by HPLC to obtain a chromatogram.
-
Determine the purity by calculating the area of the main peak relative to the total peak area. This will be your baseline.
-
-
Stability Testing:
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Store aliquots of the solid compound and the stock solution under your typical laboratory conditions.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), analyze a new sample from the stored solid and the stock solution using the same HPLC method.
-
-
Data Analysis:
-
Compare the purity at each time point to the initial purity.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected compound instability.
Caption: Hypothetical degradation pathways for the compound.
References
identifying and minimizing side reactions in 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. Our aim is to help you identify and minimize common side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Q1: After the N-methylation step of ethyl 7-azaindole-3-carboxylate, I observe two methylated products by LC-MS. How can I selectively synthesize the desired N1-methylated product?
A1: The observation of two methylated products indicates that methylation is occurring on both the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). This is a common side reaction, particularly when using highly reactive methylating agents like methyl iodide with strong bases.
Root Cause: The 7-azaindole scaffold has two nucleophilic nitrogen atoms. The pyrrole nitrogen (N1) is generally more nucleophilic, but under strongly basic conditions, deprotonation can occur at both positions, leading to a mixture of N1 and N7 methylated products. The N7-methylated product is a zwitterionic species.
Solutions to Minimize N7-Methylation:
-
Choice of Methylating Agent: Using a less reactive and "greener" methylating agent like dimethyl carbonate (DMC) can significantly improve selectivity for N1-methylation. DMC is less hazardous than methyl iodide and often provides higher yields of the desired isomer.
-
Choice of Base: A milder base, such as potassium carbonate (K2CO3), is preferred over stronger bases like sodium hydride (NaH). K2CO3 is sufficient to deprotonate the more acidic N1 proton without significantly affecting the N7 position.
-
Reaction Conditions: Carefully controlling the reaction temperature can also influence selectivity.
Data Comparison of Methylation Conditions:
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical N1:N7 Ratio | Reference |
| Methyl Iodide | NaH | DMF | Room Temp. | Variable, often with significant N7-isomer | [General knowledge] |
| Dimethyl Carbonate | K2CO3 | DMF | 130 | >95:5 | [1][2] |
Troubleshooting Workflow for N-Methylation:
A workflow diagram for troubleshooting poor selectivity in the N-methylation step.
Q2: During the final hydrolysis of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, I am seeing a significant amount of a byproduct that appears to be the decarboxylated compound. How can I prevent this?
A2: The loss of the carboxylic acid group to form 1-methyl-1H-pyrrolo[2,3-b]pyridine is a known side reaction, particularly under harsh hydrolytic conditions (e.g., high temperatures or strongly acidic/basic media). The pyrrole ring can be susceptible to electrophilic attack (protonation) which can facilitate decarboxylation.
Root Cause: The stability of the carboxylate group on the pyrrole ring is sensitive to reaction conditions. Elevated temperatures and extreme pH can promote the elimination of carbon dioxide.
Solutions to Minimize Decarboxylation:
-
Mild Hydrolysis Conditions: Employing milder conditions for the ester hydrolysis is crucial. Lithium hydroxide (LiOH) in a mixture of solvents like THF and water at room temperature is a widely used and effective method for saponification without promoting decarboxylation.
-
Temperature Control: Avoid excessive heating during the hydrolysis and work-up. If heating is necessary, it should be carefully controlled and minimized.
-
pH Control during Work-up: When acidifying the reaction mixture to protonate the carboxylate salt, it is important to do so at low temperatures (e.g., 0 °C) and to not use a large excess of strong acid.
Comparison of Hydrolysis Conditions:
| Hydrolysis Reagent | Solvent | Temperature (°C) | Potential for Decarboxylation |
| LiOH·H₂O | THF/H₂O | Room Temp. | Low |
| NaOH or KOH | EtOH/H₂O | Reflux | Moderate to High |
| Strong Acid (e.g., HCl) | H₂O | Reflux | High |
Logical Diagram for Preventing Decarboxylation:
A decision-making diagram for minimizing decarboxylation during ester hydrolysis.
Frequently Asked Questions (FAQs)
Q: What is a reliable, high-yield synthetic route for this compound?
A: A common and effective three-step synthesis starting from 7-azaindole-3-carboxylic acid is outlined below. This route is designed to minimize side reactions by protecting the carboxylic acid as an ester and using selective methylation conditions.
Synthetic Pathway Overview:
A three-step synthetic pathway to the target molecule.
Experimental Protocols
Step 1: Esterification of 7-Azaindole-3-carboxylic acid
-
Objective: To protect the carboxylic acid group as an ethyl ester to prevent side reactions in the subsequent methylation step.
-
Procedure:
-
Suspend 7-azaindole-3-carboxylic acid (1 equivalent) in anhydrous ethanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 7-azaindole-3-carboxylate.
-
Step 2: N-Methylation of Ethyl 7-azaindole-3-carboxylate
-
Objective: To selectively methylate the N1 position of the 7-azaindole ring.
-
Procedure:
-
To a solution of ethyl 7-azaindole-3-carboxylate (1 equivalent) in DMF (10 mL per gram), add potassium carbonate (2 equivalents) and dimethyl carbonate (3 equivalents).[1][2]
-
Heat the reaction mixture to 130 °C and stir for 3-5 hours, monitoring by TLC.[1][2]
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
-
Step 3: Hydrolysis of Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
-
Objective: To deprotect the ester and obtain the final carboxylic acid product.
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 - 2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1N HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
References
interpreting complex NMR spectra of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift regions for the core protons of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold?
A1: The proton chemical shifts are influenced by the electron-donating pyrrole ring and the electron-withdrawing pyridine ring. The N-methyl group causes an upfield shift for the remaining ring protons.[1] Protons on the pyridine ring (H4, H5, H6) are typically found further downfield than those on the pyrrole ring (H2). The carboxylic acid at the 3-position will deshield the adjacent H2 and H4 protons.
Q2: How can I definitively identify the carboxylic acid proton (-COOH)?
A2: The carboxylic acid proton typically appears as a broad singlet far downfield, often between 10 and 13 ppm.[2][3] Its chemical shift can be concentration-dependent.[2] To confirm its identity, you can perform a D₂O exchange experiment: add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[4]
Q3: Why is the ¹³C signal for the quaternary carbon attached to the carboxylic acid (C3) often weak or not observed?
A3: Quaternary carbons, those without any attached protons, lack the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive in standard proton-decoupled ¹³C NMR experiments.[5] This, combined with their typically long relaxation times, results in signals of very low intensity. Longer relaxation delays or specialized pulse sequences may be required to observe this carbon.
Q4: What is the role of 2D NMR experiments like COSY, HSQC, and HMBC for these molecules?
A4: For complex derivatives, 1D spectra are often insufficient due to signal overlap.
-
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically over two to three bonds. This is crucial for tracing the connectivity of protons within the pyridine ring (e.g., H4-H5-H6).[6]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6] This is the primary method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6] This is essential for identifying quaternary carbons and piecing together the molecular fragments. For example, it can link the N-methyl protons to C2 and C7a.
Troubleshooting Guide
Q5: My aromatic signals are broad and poorly resolved. What are the potential causes and solutions?
A5: Broad peaks can stem from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Low Solubility/Aggregation: If the compound is not fully dissolved or is forming aggregates, this can lead to broad signals.[4] Try using a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) or acquiring the spectrum at a higher temperature to break up aggregates and increase solubility.[4]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[7] Ensure all glassware is clean and consider purifying the sample again.
-
Intermediate Chemical Exchange: If the molecule is undergoing a conformational change (e.g., rotation around a bond) on a timescale similar to the NMR experiment, it can broaden signals. Variable temperature (VT) NMR can help; warming the sample may cause the signals to sharpen into an averaged peak, while cooling may resolve them into distinct signals for each conformer.[4]
Q6: The signals for my protons in the pyridine ring are overlapping. How can I resolve them?
A6: Signal overlap is a common issue in complex aromatic systems.
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will increase the dispersion of the signals, often resolving the overlap.[7]
-
Change Solvents: Switching to a solvent with different anisotropic properties, like Benzene-d₆, can induce differential shifts in your protons and may resolve the overlap.[4]
-
2D NMR: A COSY spectrum can help you trace the connectivity even if the 1D signals are partially overlapped. By analyzing the cross-peaks, you can identify which protons are coupled to each other.[6][7]
Q7: I am not sure how to assign the H4, H5, and H6 protons. Where do I start?
A7: A combination of coupling patterns (multiplicity), coupling constants (J-values), and 2D NMR is the best approach.
-
Identify Multiplicities: In a typical derivative, H5 will be a triplet of doublets (or a quartet-like multiplet), as it is coupled to both H4 and H6. H4 and H6 will likely be doublets or doublet of doublets, depending on other couplings.
-
Use COSY: The COSY spectrum will show a clear correlation path from H4 to H5 and from H5 to H6.
-
Use HMBC: Look for long-range correlations. For example, the H2 proton should show an HMBC correlation to C4, and the N-methyl protons may show a correlation to C7a, which is adjacent to H6. These correlations help anchor the assignments.
Data Presentation: Predicted NMR Data
The following tables provide approximate chemical shift ranges for the core structure. Note that these values can shift significantly based on the specific substituents on the molecule.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H2 | 7.8 - 8.5 | Singlet (s) | N/A |
| H4 | 7.5 - 8.2 | Doublet (d) | J₄,₅ = ~7-9 Hz |
| H5 | 6.8 - 7.5 | Triplet (t) or dd | J₅,₄ = ~7-9 Hz, J₅,₆ = ~5-6 Hz |
| H6 | 8.0 - 8.6 | Doublet (d) | J₆,₅ = ~5-6 Hz |
| N-CH₃ | 3.8 - 4.2 | Singlet (s) | N/A |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C2 | 125 - 135 |
| C3 | 110 - 120 |
| C3a | 140 - 150 |
| C4 | 120 - 130 |
| C5 | 115 - 125 |
| C6 | 145 - 155 |
| C7a | 148 - 158 |
| N-CH₃ | 30 - 35 |
| -COOH | 165 - 175 |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
-
Sample Preparation: A more concentrated sample (15-20 mg) is recommended for 2D NMR experiments to achieve good signal-to-noise in a reasonable time.
-
Spectrometer Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters (General): Use standard, pre-defined parameter sets from the spectrometer software (e.g., COSYGP, HSQCEDETGP, HMBCGPPL) as a starting point.
-
¹H Spectral Width (F2 axis): Same as the 1D ¹H NMR.
-
¹³C Spectral Width (F1 axis for HSQC/HMBC): Set to cover the expected carbon range (e.g., 0 to 180 ppm).
-
Number of Scans: Typically 2-8 scans per increment.
-
Number of Increments: 256-512 for the indirect dimension (F1).
-
HMBC Specific: The long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz.[6]
-
-
Processing: Apply a 2D Fourier transform, phase the spectrum in both dimensions, and calibrate the axes.
Visualization
Caption: A logical workflow for the step-by-step interpretation of NMR spectra.
Caption: A decision tree for troubleshooting the common issue of broad NMR signals.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and Related Compounds in Cellular Assays
Disclaimer: Direct experimental data on the specific off-target effects of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is limited in publicly available literature. This guide provides strategies for mitigating off-target effects based on the broader class of 1H-pyrrolo[2,3-b]pyridine-based small molecule inhibitors, which are known to target various proteins, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B)[1][2][3]. The principles and protocols outlined here are broadly applicable for validating the on-target activity of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my cellular assays?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed cellular phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical to clinical settings.[1] Minimizing and controlling for off-target effects is therefore critical for obtaining reliable and reproducible data.
Q2: My 1H-pyrrolo[2,3-b]pyridine-based compound is a kinase inhibitor. How can I begin to assess its selectivity?
A2: The selectivity of a kinase inhibitor is typically determined by screening it against a panel of kinases. A common benchmark for selectivity is a greater than 10- to 100-fold higher potency for the intended target compared to other kinases in biochemical assays.[4] It is important to remember that even selective inhibitors may bind to other proteins at higher concentrations.[4] Therefore, it's crucial to use the lowest concentration of the inhibitor that elicits the desired on-target effect in your cellular assays.
Q3: What are some general strategies to minimize off-target effects in my experiments?
A3: A multi-pronged approach is recommended. This includes:
-
Rational Drug Design: Using computational and structural biology to design molecules with high specificity for the intended target.[5]
-
Dose-Response Experiments: Determining the minimal effective concentration to reduce the likelihood of engaging lower-affinity off-targets.
-
Using Control Compounds: Employing a structurally similar but biologically inactive analog of your compound to ensure the observed phenotype is not due to the chemical scaffold itself.
-
Genetic Approaches: Using techniques like siRNA or CRISPR to knock down or knock out the intended target. If the inhibitor's phenotype is rescued or mimicked by this genetic perturbation, it provides strong evidence for on-target activity.
-
Orthogonal Assays: Confirming your findings using an alternative assay that relies on a different technology or biological readout to rule out assay-specific artifacts.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with small molecule inhibitors like this compound.
Problem 1: An observed phenotype may be due to an off-target effect.
It is crucial to validate that the observed cellular response is a direct result of inhibiting the intended target.
Objective: To demonstrate that the observed phenotype is due to the specific inhibitory activity of your compound and not its chemical scaffold.[7]
Approach: Synthesize or obtain a close structural analog of your active compound that has been shown to be inactive against the primary target. Treat cells in parallel with the active compound, the inactive analog at the same concentration, and a vehicle control (e.g., DMSO).
Expected Outcome:
| Treatment Group | Expected Effect on Target Activity | Expected Cellular Phenotype | Interpretation |
| Active Compound | Inhibition | Phenotype Observed | The compound is active. |
| Inactive Control | No Inhibition | No Phenotype | The phenotype is likely due to on-target activity. |
| Vehicle Control | No Inhibition | No Phenotype | Baseline for comparison. |
Objective: To mimic the effect of the inhibitor through genetic means, thereby confirming that the phenotype is target-dependent.[7]
Approach: Use RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the resulting phenotype is similar to that observed with the inhibitor, it strengthens the evidence for on-target activity.
Experimental Workflow:
-
Design and validate siRNA constructs that specifically target the mRNA of your protein of interest.
-
Transfect cells with the validated siRNA or a non-targeting control siRNA.
-
After a suitable incubation period (typically 24-72 hours), assess the knockdown efficiency at both the mRNA (e.g., via qPCR) and protein (e.g., via Western blot) levels.
-
Concurrently, treat a separate group of cells with your active inhibitor and vehicle control.
-
Compare the cellular phenotype in the target knockdown cells with the phenotype in the inhibitor-treated cells.
Caption: Workflow for validating on-target effects.
Objective: To confirm the biological activity of the inhibitor using a different experimental method, which helps to eliminate false positives that may arise from assay-specific artifacts.[6]
Approach: If your primary screen was a cell viability assay, an orthogonal assay could be a more direct measure of target engagement or a downstream signaling event.
Comparison of Assay Types:
| Assay Type | Principle | Examples | Pros | Cons |
| Biochemical Assay | Measures direct interaction with a purified protein. | TR-FRET, AlphaLISA, Kinase Glo® | High throughput, direct measure of inhibition. | Lacks cellular context, may not reflect in-cell potency. |
| Cell-Based Target Engagement | Measures inhibitor binding to the target within a cellular environment. | NanoBRET™, Cellular Thermal Shift Assay (CETSA) | Physiologically relevant, confirms cell permeability. | Can be lower throughput, may require specific reagents. |
| Phenotypic Assay | Measures a downstream cellular response. | Western blot for phospho-proteins, cell proliferation, migration assays.[8] | High physiological relevance. | Indirect measure of target inhibition, susceptible to off-target effects. |
Experimental Protocols
Protocol: siRNA-Mediated Target Knockdown in Mammalian Cells
This protocol provides a general framework for transiently knocking down a target gene using siRNA. Optimization will be required for specific cell lines and targets.
Materials:
-
Validated siRNA targeting your gene of interest (and a non-targeting control siRNA).
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ Reduced Serum Medium.
-
Mammalian cell line of interest.
-
6-well tissue culture plates.
-
Standard cell culture media and reagents.
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[9]
-
Prepare siRNA-Lipid Complexes (per well): a. In tube A, dilute 30 pmol of siRNA (target-specific or non-targeting control) into 150 µL of Opti-MEM™ Medium. Mix gently. b. In tube B, dilute 5 µL of Lipofectamine™ RNAiMAX into 150 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: a. Gently add the 300 µL of siRNA-lipid complex mixture dropwise to one well of the 6-well plate. b. Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: a. For mRNA analysis (qPCR): After the incubation period, lyse the cells and isolate total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative expression level of the target gene's mRNA, normalized to a housekeeping gene. b. For protein analysis (Western Blot): Lyse the cells in an appropriate lysis buffer. Determine the total protein concentration, then perform SDS-PAGE and Western blotting using an antibody specific to the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) for normalization.
-
Phenotypic Analysis: Once knockdown is confirmed, perform your cellular assay of interest, comparing the phenotype of cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA and your small molecule inhibitor.
Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to inhibit kinases involved in key signaling pathways. Understanding these pathways is crucial for designing experiments to probe on- and off-target effects.
JAK/STAT Signaling Pathway
Janus kinases (JAKs) are critical for cytokine signaling. Upon cytokine binding, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[10]
Caption: Simplified JAK/STAT signaling pathway.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon ligand binding, activate downstream pathways like the RAS-RAF-MEK-ERK (MAPK) pathway, which is involved in cell proliferation and survival.[7]
Caption: Simplified FGFR/MAPK signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A detailed examination of a lead compound versus an optimized derivative highlights key structure-activity relationships and demonstrates a significant improvement in anti-cancer efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including supporting experimental data and methodologies, for two promising 1H-pyrrolo[2,3-b]pyridine-based compounds in the context of breast cancer.
This comparison focuses on a lead compound, herein designated as Compound 1 , and an optimized analog, Compound 4h , which were investigated for their potential to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical mediator in various cancers.[1][2] Abnormal activation of the FGFR pathway is a known driver of tumor cell proliferation, survival, and migration.[1][2][3][4] The study from which this data is derived systematically modified the core 1H-pyrrolo[2,3-b]pyridine scaffold to enhance potency and efficacy.[1][2]
I. Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities and anti-proliferative effects of Compound 1 and Compound 4h.
Table 1: In Vitro FGFR Kinase Inhibitory Activity [1][2]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Compound 1 | 1900 | - | - | - |
| Compound 4h | 7 | 9 | 25 | 712 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. Data for FGFR2-4 for Compound 1 was not provided in the source material.
Table 2: Anti-Proliferative Activity in Breast Cancer Cell Lines [1][2]
| Compound | Cell Line | IC₅₀ (μM) |
| Compound 4h | 4T1 (mouse breast cancer) | Not explicitly provided, but significant inhibition reported |
| Compound 4h | MDA-MB-231 (human breast cancer) | Not explicitly provided, but significant inhibition reported |
| Compound 4h | MCF-7 (human breast cancer) | Not explicitly provided, but significant inhibition reported |
While specific IC₅₀ values for anti-proliferative activity were not detailed, the study reported that Compound 4h significantly inhibited the proliferation of these breast cancer cell lines.[1][2]
II. Experimental Protocols
A. In Vitro FGFR Kinase Assay
The inhibitory activity of the compounds against FGFR1, 2, 3, and 4 was determined using a standard enzymatic assay. The general protocol involved the incubation of the respective recombinant human FGFR kinase domain with the test compound at varying concentrations, a peptide substrate, and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. The IC₅₀ values were then calculated from the dose-response curves.
B. Cell Proliferation Assay
The anti-proliferative effects of the compounds were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent was then added to each well, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.
C. Cell Migration and Invasion Assays
The effect of Compound 4h on cell migration and invasion was evaluated using Transwell assays. For the migration assay, 4T1 cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation, the non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted. The invasion assay was similar, with the exception that the Transwell insert was coated with Matrigel to simulate an extracellular matrix barrier. The study found that Compound 4h significantly inhibited both the migration and invasion of 4T1 cells.[1][2]
III. Visualizations
Signaling Pathway Diagram
Caption: FGFR signaling pathway and the inhibitory action of Compound 4h.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of compounds.
References
- 1. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Mechanism of Action of Pyrrolo[2,3-b]pyridine-Based Compounds on the JAK/STAT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold that target the Janus kinase (JAK) signaling pathway. While the specific molecule 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid lacks extensive characterization in publicly available literature, the broader family of pyrrolopyridines has proven to be a fertile ground for developing potent kinase inhibitors. Here, we use Tofacitinib, a well-established JAK inhibitor containing a closely related pyrrolopyrimidine core, as a representative of this class. Its performance is compared against Ruxolitinib, another leading JAK inhibitor, with supporting experimental data and protocols to validate their mechanism of action.
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. This family includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is central to regulating immune responses, cell growth, and hematopoiesis.
The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a key therapeutic target.[1]
Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, such as Tofacitinib, act as ATP-competitive inhibitors. They bind to the ATP-binding site in the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade.
Comparative Efficacy of JAK Inhibitors
The potency and selectivity of kinase inhibitors are typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
The table below summarizes the biochemical IC50 values for Tofacitinib and Ruxolitinib against the four JAK family kinases. This data highlights their distinct selectivity profiles.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 112 | 20 | 1 | >400 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data compiled from multiple sources.[2][3]
Analysis:
-
Tofacitinib shows the highest potency against JAK3, with significant activity against JAK2 and JAK1, making it a pan-JAK inhibitor with a preference for JAK3.[2]
-
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 with significantly less activity against JAK3 and TYK2.[3][4] This selectivity profile is crucial for its therapeutic application in myeloproliferative neoplasms, which are often driven by JAK2 mutations.[3]
Experimental Protocols
To validate the mechanism of action, two key experiments are essential: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to confirm the downstream effect in a biological context.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), whereas high luminescence indicates inhibition.
Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate)
-
ATP at a concentration near its Km value
-
Test compounds (e.g., Tofacitinib) serially diluted in DMSO
-
ATP detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a vehicle control (DMSO only) and a "no kinase" control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the specific JAK enzyme, and the peptide substrate.
-
Dispense the kinase reaction mixture into each well containing the test compounds and controls.
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation: Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells as per the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Protocol 2: Western Blot for Phospho-STAT Inhibition
This cell-based assay validates that the inhibitor blocks the JAK/STAT pathway downstream of the kinase.
Objective: To quantify the reduction of cytokine-induced STAT phosphorylation in cells treated with a JAK inhibitor.
Materials:
-
A relevant cell line (e.g., TF-1 cells, primary T-cells)
-
Cell culture media
-
Cytokine for stimulation (e.g., IL-6 for p-STAT3, IFN-γ for p-STAT1)
-
Test compound (e.g., Tofacitinib)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
ECL detection substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Starve cells in serum-free media for 4-6 hours to reduce basal phosphorylation levels.[6][7]
-
Pre-treat cells with varying concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.[6][7]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensity for phospho-STAT.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT protein.
-
Normalize the phospho-STAT signal to the total STAT signal for each sample. Compare the normalized signals from inhibitor-treated samples to the cytokine-stimulated control to determine the extent of inhibition.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK/STAT signaling cascade and the point of inhibition by pyrrolopyridine compounds.
Caption: Experimental workflow for a luminescence-based biochemical kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
comparing the efficacy and potency of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and potency of various analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The information presented is collated from publicly available experimental data.
The 1H-pyrrolo[2,3-b]pyridine core structure has emerged as a privileged scaffold in medicinal chemistry, yielding potent inhibitors for a range of biological targets. Analogs of this structure have demonstrated significant therapeutic potential in areas such as inflammation, cancer, and autoimmune diseases. This guide summarizes key quantitative data on their biological activity, details the experimental protocols used for their evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro potency of various 1H-pyrrolo[2,3-b]pyridine analogs against several key protein targets.
Table 1: Inhibitory Activity against Phosphodiesterase 4B (PDE4B)
| Compound | R Group (Amide Substituent) | PDE4B IC50 (µM) | % Inhibition at 10 µM | Reference |
| 11a | Cyclopropyl | 0.63 | - | [1] |
| 11b | Cyclobutyl | >10 | - | [1] |
| 11c | 3-Fluorocyclobutyl | 0.6 | - | [1] |
| 11d | 3,3-Difluorocyclobutyl | >10 | - | [1] |
| 11e | (Tetrahydrofuran-3-yl)methyl | >10 | - | [1] |
| 11h | 3,3-Difluoroazetidine | 0.14 | 99 | [1] |
| Rolipram (Control) | - | 0.11 | - | [1] |
Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. The northern portion of the molecules was held constant with a 3,4-dichlorophenyl group.[1]
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | Parent compound | 1900 | - | - | - | [2] |
| 4h | 5-trifluoromethyl, specific aryl substitution | 7 | 9 | 25 | 712 | [2][3][4] |
Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, showed potent pan-FGFR inhibitory activity.[2][3][4]
Table 3: Inhibitory Activity against Janus Kinases (JAKs)
| Compound | Modifications | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 31g | N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | - | - | - | - | [5] |
| 38a ((S,S)-enantiomer of 31g) | N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Excellent Potency | - | - | - | [5] |
| 31 | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | - | - | Potent Activity | - | [6] |
Specific IC50 values for compounds 31g, 38a, and 31 were not explicitly provided in the abstract, but their potent and selective inhibitory activities were highlighted.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are summaries of typical protocols used to assess the efficacy and potency of the 1H-pyrrolo[2,3-b]pyridine analogs.
In Vitro Kinase Inhibition Assay (for FGFR and JAK)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK1)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™)
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add the diluted compounds to the wells of a microplate. c. Prepare an enzyme/substrate solution in the kinase assay buffer and add it to the wells. d. Incubate the plate to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding an ATP solution. f. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). g. Stop the reaction and measure the remaining ATP using a detection reagent that produces a luminescent or fluorescent signal. h. The signal is inversely proportional to the kinase activity.
-
Data Analysis: a. Plot the percent inhibition against the logarithm of the compound concentration. b. Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cyclic AMP (cAMP) by a PDE enzyme.
-
Reagents and Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
cAMP substrate
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Detection system (e.g., fluorescence polarization)
-
-
Procedure: a. Serially dilute the test compounds. b. Add the diluted compounds to the assay plate. c. Add the PDE enzyme to the wells. d. Initiate the reaction by adding the cAMP substrate. e. Incubate the reaction mixture. f. Stop the reaction and measure the amount of remaining substrate or the product formed.
-
Data Analysis: a. Calculate the percentage of PDE activity inhibition for each compound concentration. b. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. The absorbance is directly proportional to the number of viable cells. b. Calculate the percentage of cell viability relative to an untreated control. c. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these analogs and a typical experimental workflow.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[1][2][5]
Caption: Role of PDE4B in cAMP-mediated signaling.
Caption: General experimental workflow for IC50 determination.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Ensuring Reproducibility of Experimental Results with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comparative Guide
A thorough review of scientific literature and chemical databases indicates that "1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" is a novel compound with no publicly available experimental data. To ensure the reproducibility of research in this area, this guide provides a comparative analysis of the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and outlines a potential synthetic route for its N-methylated derivative.
The reproducibility of experimental results is fundamental to scientific advancement. For researchers working with novel or sparsely documented compounds like this compound, establishing reliable experimental protocols and understanding the properties of related compounds is crucial. This guide offers a foundational comparison with the well-characterized parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, to aid researchers in developing and validating their work.
Comparative Physicochemical Properties
To provide a baseline for researchers, the following table summarizes the known physicochemical properties of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its 5-methyl and 6-methyl positional isomers. These values can serve as a reference for the characterization of the novel 1-methyl derivative.
| Property | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| CAS Number | 156270-06-3[1][2] | 1198095-99-6[3][4] | 1000340-27-1[5] |
| Molecular Formula | C₈H₆N₂O₂[2] | C₉H₈N₂O₂[4] | C₉H₈N₂O₂[5] |
| Molecular Weight | 162.15 g/mol | 176.17 g/mol [3][4] | 176.17 g/mol [5] |
| Physical Form | Solid[2] | Solid[4] | Not specified |
| Melting Point | 205-209°C[2] | Not specified | Not specified |
| Boiling Point | 446.8°C at 760 mmHg[2] | Not specified | Not specified |
Experimental Protocols: A Proposed Synthetic Pathway
While no specific synthesis for this compound has been published, a plausible route can be extrapolated from general methods for the synthesis and functionalization of 1H-pyrrolo[2,3-b]pyridines. The following proposed workflow starts from the commercially available parent compound.
Workflow for the Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Esterification: To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester.
-
N-Methylation: Suspend sodium hydride in anhydrous THF. Add a solution of the methyl ester in THF dropwise at 0°C. After stirring, add methyl iodide and allow the reaction to proceed to completion. Quench the reaction with water and extract the product with an organic solvent.
-
Hydrolysis: Dissolve the methylated ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture to precipitate the final carboxylic acid product.
Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.
Biological Context: The 1H-pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. Understanding the signaling pathways targeted by related compounds can provide insights into the potential applications of this compound.
Derivatives of this scaffold have been investigated as inhibitors of several key protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.
Simplified Kinase Inhibition Pathway
Caption: General mechanism of action for 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.
Published research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: These are crucial in managing cancers where FGFR signaling is abnormally activated.[6][7][8]
-
Janus Kinase (JAK) inhibitors: These play a role in modulating immune responses, making them targets for autoimmune diseases.
-
Phosphodiesterase 4B (PDE4B) inhibitors: These are being explored for the treatment of central nervous system diseases.[9]
By providing this comparative data and a theoretical framework, this guide aims to support researchers in their investigation of this compound, fostering a research environment where experimental results are both reproducible and built upon a solid foundation of existing chemical knowledge.
References
- 1. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3 [chemicalbook.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | 156270-06-3 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-メチル-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C9H8N2O2 | CID 24729554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cross-Reactivity Profile of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a novel small molecule built upon the 1H-pyrrolo[2,3-b]pyridine scaffold. While specific experimental data for this particular compound is not yet publicly available, the core scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to target a diverse range of proteins, highlighting the potential for both therapeutic efficacy and off-target activity.
This guide provides a framework for assessing the cross-reactivity profile of this compound. It outlines a systematic approach to compare its potential activity against known derivatives of the same scaffold and details the standard experimental protocols required for a comprehensive evaluation. Understanding a compound's selectivity is critical for predicting its therapeutic window, mechanism of action, and potential for adverse effects.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Hub of Biological Activity
The versatility of the 1H-pyrrolo[2,3-b]pyridine core is demonstrated by its presence in inhibitors targeting several distinct protein families. This "scaffold hopping" approach in drug discovery has led to the development of potent modulators for various signaling pathways.[1][2][3][4] A new derivative must therefore be assessed against a panel of targets frequented by its structural relatives.
Known biological targets for this scaffold include:
-
Protein Kinases: This is the most prominent class of targets for this scaffold.
-
Janus Kinase (JAK): Derivatives have been developed as selective JAK1 and JAK3 inhibitors, crucial for cytokine signaling in inflammatory and autoimmune diseases.[5]
-
Fibroblast Growth Factor Receptor (FGFR): Multiple series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent FGFR inhibitors, a key target in oncology.[6][7]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: Highly selective ATM inhibitors based on this scaffold have been identified, which are of interest as chemosensitizers in cancer therapy.[8]
-
-
Phosphodiesterases (PDEs):
-
PDE4B: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for inflammatory and central nervous system disorders.[9]
-
Given this precedent, a thorough cross-reactivity assessment for this compound is imperative.
Comparative Data on Selectivity
To effectively assess cross-reactivity, the inhibitory activity of a novel compound should be quantified and compared against established inhibitors and related biological targets. The following tables present a hypothetical dataset for this compound, illustrating how its selectivity profile would be evaluated.
Table 1: Hypothetical Kinase Selectivity Profile
This table compares the inhibitory potency (IC50) of our compound of interest against a panel of kinases, including known targets of the parent scaffold (FGFR1, JAK3, ATM) and other representative kinases to assess off-target activity.
| Target Kinase | Compound of Interest (IC50, nM) | Reference Inhibitor 1 (Name & IC50, nM) | Reference Inhibitor 2 (Name & IC50, nM) |
| FGFR1 | 25 | AZD4547 (2.5) | BGJ-398 (1.0) |
| JAK3 | 850 | Tofacitinib (1.2) | Ritlecitinib (33) |
| ATM | >10,000 | AZD0156 (0.5) | KU-60019 (6.3) |
| VEGFR2 | 1,200 | Sunitinib (9) | Sorafenib (90) |
| EGFR | >10,000 | Gefitinib (33) | Osimertinib (1) |
| PI3Kα | 5,500 | Alpelisib (5) | Taselisib (1.1) |
Table 2: Broader Cross-Reactivity Profile (Kinases and Non-Kinase Targets)
This table expands the comparison to include non-kinase targets known to be modulated by the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Target | Compound of Interest (IC50, nM) | Reference Compound (Name & IC50, nM) |
| FGFR1 | 25 | AZD4547 (2.5) |
| PDE4B | 7,800 | Rolipram (110)[9] |
| Sigma 1 Receptor (S1R) | >10,000 | (+)-Pentazocine (3.1) |
| Dopamine D2 Receptor | >10,000 | Haloperidol (1.5) |
Experimental Protocols for Cross-Reactivity Assessment
A multi-tiered approach is recommended to build a comprehensive selectivity profile.
1. In Vitro Kinase Profiling
This is the foundational experiment to determine selectivity across the human kinome.[10][11][12][13]
-
Objective: To quantify the inhibitory activity of the test compound against a broad panel of protein kinases.
-
Methodology:
-
Assay Format: A common method is a fluorescence-based assay (e.g., Z'-LYTE®) or a radiometric assay ([³³P]-ATP filter binding).[14]
-
Initial Screen: The compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >300 kinases).
-
IC50 Determination: For any kinase showing significant inhibition (e.g., >70%) in the initial screen, a full 10-point dose-response curve is generated to determine the IC50 value.
-
ATP Concentration: Assays are typically run at an ATP concentration close to the Michaelis-Menten constant (Km) for each specific kinase to provide a more accurate measure of inhibitor potency.[10]
-
Data Analysis: IC50 values are calculated using non-linear regression analysis of the dose-response curves.
-
2. Radioligand Receptor Binding Assay
This assay is used to assess activity against non-kinase targets like G-protein coupled receptors (GPCRs) or other receptors.[15][16][17][18][19]
-
Objective: To determine if the test compound can displace a known radiolabeled ligand from its receptor, indicating binding affinity.
-
Methodology:
-
Preparation: A source of the target receptor (e.g., cell membranes or purified protein) is incubated with a specific radiolabeled ligand (e.g., [³H]-pentazocine for the Sigma 1 receptor).
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand using rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) and Ki (inhibitory constant) can be calculated.
-
3. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm that the compound engages its intended target within the complex environment of a living cell.[20][21][22][23][24]
-
Objective: To verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and will resist thermal denaturation at higher temperatures compared to unbound proteins.
-
Lysis and Separation: Cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response experiment can then be performed at a fixed temperature to determine the compound's potency in a cellular context.
-
Visualizing Workflows and Pathways
Caption: Workflow for assessing the cross-reactivity of a novel compound.
References
- 1. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. biosolveit.de [biosolveit.de]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid as a High-Performance Liquid Chromatography (HPLC) Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related active pharmaceutical ingredients (APIs) and impurities. We present a detailed experimental protocol for its validation and compare its hypothetical performance against a commonly used alternative, Nicotinic Acid. This document is intended to guide researchers in the selection and validation of appropriate reference standards for their analytical needs.
Introduction to this compound
This compound is a heterocyclic compound belonging to the azaindole class of molecules. Azaindole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. As a reference standard, the purity and accurate characterization of this molecule are paramount for the reliable quantification of related substances in drug discovery and quality control processes.
Key Physicochemical Properties:
To effectively utilize any compound as a reference standard, a thorough understanding of its physicochemical properties is essential. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | White to off-white solid | Assumed |
| Melting Point | >250 °C (decomposes) | Estimated |
| pKa | ~4.5 - 5.5 | Estimated |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Assumed |
| UV λmax | ~285 nm in Methanol | Estimated |
Experimental Protocols
The following section details the experimental protocols for the validation of this compound as an HPLC reference standard. The methodology is adapted from established procedures for the analysis of pyridine carboxylic acids.
HPLC Method for Purity Assessment and Assay
This method is designed for the determination of the purity of the this compound reference standard and for its use in the assay of related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare samples containing the analyte of interest at a similar concentration to the standard.
Validation of the Analytical Method
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Performance Comparison
This section provides a hypothetical comparison of this compound with a commonly used alternative reference standard, Nicotinic Acid (Pyridine-3-carboxylic acid). The data presented is illustrative and intended to guide the user in what to consider when selecting a reference standard.
Table 1: Comparison of Reference Standard Characteristics
| Characteristic | This compound | Nicotinic Acid |
| Structural Relevance | High, for azaindole-based APIs | Moderate, general pyridine carboxylic acid |
| Commercial Availability | Specialized chemical suppliers | Widely available, pharmacopeial grade |
| Purity (Typical) | >98% | >99.5% (USP/EP) |
| Cost | Higher | Lower |
| Hygroscopicity | Potentially low | Low |
| Stability | Good, but requires further study | Excellent, well-characterized |
Table 2: Hypothetical HPLC Method Validation Data
| Parameter | This compound | Nicotinic Acid |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 101.0% |
| Precision (RSD%) | < 1.5% | < 1.0% |
| LOD | ~0.05 µg/mL | ~0.02 µg/mL |
| LOQ | ~0.15 µg/mL | ~0.06 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating a new HPLC reference standard.
Caption: Workflow for HPLC Reference Standard Validation.
Logical Relationship of Potential Impurities
The following diagram illustrates the potential relationship between the target compound and its process-related impurities, which is crucial for assessing the specificity of the analytical method.
Caption: Potential Synthesis and Impurity Profile.
Conclusion
This compound can serve as a highly specific reference standard for the analysis of azaindole-based pharmaceutical compounds. While its commercial availability and cost may be considerations, its structural relevance can provide significant advantages in method development and validation, particularly in ensuring the specificity of the analytical procedure. For routine quality control of less structurally complex pyridine derivatives, a more common and cost-effective standard such as Nicotinic Acid may be a suitable alternative. The choice of reference standard should always be justified based on the specific requirements of the analytical method and the regulatory landscape. The protocols and comparative data presented in this guide provide a framework for making an informed decision.
Structure-Activity Relationship of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogs. Research on the broader 1H-pyrrolo[2,3-b]pyridine scaffold is more prevalent, with extensive investigations into derivatives substituted at various positions, targeting a range of biological entities including kinases and phosphodiesterases. This guide, therefore, provides a comparative analysis based on the available data for the general 1H-pyrrolo[2,3-b]pyridine core, offering valuable insights that can inform the design and development of novel analogs, including those based on the this compound framework.
General SAR Trends for the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core serves as a versatile scaffold in medicinal chemistry. Modifications at various positions on the bicyclic ring system have been shown to significantly influence biological activity. Key areas of modification and their observed effects are summarized below.
Substitutions at the N1-Position
While specific data on the N1-methyl group of the 3-carboxylic acid scaffold is limited, studies on other 1H-pyrrolo[2,3-b]pyridine derivatives, such as N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides, have demonstrated that N-alkylation can be a critical determinant of selectivity and potency. For instance, N-alkyl substitution was explored in the design of Janus kinase 1 (JAK1) selective inhibitors, suggesting that this position is crucial for modulating interactions with the target protein.[1]
Modifications at the C2-Position
The C2-position of the 1H-pyrrolo[2,3-b]pyridine ring has been a focal point for derivatization. In studies on phosphodiesterase 4B (PDE4B) inhibitors, the introduction of carboxamide moieties at this position has yielded potent and selective compounds. The nature of the amide substituent, including ring size and hydrophobicity, was found to be important for both overall activity and selectivity over other PDE4 isoforms.[2]
Alterations at the C3-Position
Although detailed SAR for 3-carboxylic acid analogs is not widely available, research on other C3-substituted derivatives provides some clues. For example, in the context of fibroblast growth factor receptor (FGFR) inhibitors, modifications at or near the C3-position have been explored to optimize interactions within the hydrophobic pocket of the kinase domain.[3][4]
Substitutions at the C4 and C5-Positions
The C4 and C5-positions have been shown to be critical for achieving potent inhibition of various kinases. In the development of JAK1-selective inhibitors, the introduction of an amino group at the C4-position and a carboxamide at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity.[5] Further modifications of the C5-carboxamide have been explored to fine-tune potency and selectivity.[1] Similarly, for FGFR inhibitors, trifluoromethyl substitution at the C5-position was found to be a key factor in improving activity, likely through the formation of a hydrogen bond with the target enzyme.[3][4]
Comparative Biological Activity Data
The following tables summarize the quantitative data from various studies on 1H-pyrrolo[2,3-b]pyridine analogs, highlighting the impact of different substitutions on their biological activity.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3][4]
| Compound | Substitution at C5 | Other Substitutions | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | 3-((3,5-dimethoxyphenyl)ethynyl) | 1900 | - | - | - |
| 4h | CF3 | 3-((3,5-dimethoxyphenyl)methyl) | 7 | 9 | 25 | 712 |
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors [2]
| Compound | Aryl Group at N1 | Amide Substituent at C2 | PDE4B IC50 (µM) |
| 7 | 3,4-dichlorophenyl | N-cyclopentyl | 0.48 |
| 11h | 3,4-dichlorophenyl | N-(3,3-difluoroazetidin-1-yl) | 0.14 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
Kinase Inhibition Assay (e.g., FGFR, JAK)
Enzymatic kinase activity is typically measured using a mobility shift assay or a fluorescence-based assay. The general procedure involves the following steps:
-
Recombinant kinase enzyme is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The anti-proliferative activity of the compounds is often assessed using the Sulforhodamine B (SRB) assay or MTT assay. The protocol generally includes:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After treatment, the cells are fixed, and the total protein content (SRB) or metabolic activity (MTT) is measured using a plate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity against PDE enzymes is commonly evaluated using a fluorescence polarization assay. The key steps are:
-
The PDE enzyme is incubated with the test compound.
-
A fluorescently labeled cAMP or cGMP substrate is added.
-
The enzyme hydrolyzes the substrate, leading to a change in fluorescence polarization.
-
The change in polarization is measured over time to determine the reaction rate.
-
IC50 values are determined from the dose-response curves.
Visualizing Experimental and Logical Relationships
To better understand the processes involved in SAR studies and the biological context of the target, the following diagrams are provided.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified FGFR signaling pathway.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid with Protein Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the versatile 7-azaindole scaffold, against three prominent protein kinase targets: c-Met, FGFR1, and JAK3. The 1H-pyrrolo[2,3-b]pyridine core is a recognized privileged scaffold in kinase inhibitor design.[1] This document synthesizes available docking data for close structural analogs to predict the binding behavior of the title compound and compares it with established inhibitors for these targets.
Overview of Protein Kinase Targets
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The selected targets, c-Met, FGFR1, and JAK3, are all therapeutically significant receptor or non-receptor tyrosine kinases.
-
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers pathways involved in cell proliferation, migration, and invasion. Aberrant c-Met activation is linked to tumor growth and metastasis.[1][3]
-
FGFR1 (Fibroblast Growth Factor Receptor 1): A receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and angiogenesis.[4][5] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers.[6]
-
JAK3 (Janus Kinase 3): A non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. It is a critical component of the JAK/STAT signaling pathway, which transmits signals from cytokine receptors to the nucleus, regulating the development and function of immune cells.[2][7]
Comparative Docking Performance
While specific docking data for this compound is not publicly available, data from studies on closely related 7-azaindole derivatives provide valuable insights into its potential binding affinity. The following tables compare the predicted and experimentally validated binding energies and inhibitory concentrations of these derivatives against established inhibitors for each kinase target.
Table 1: In Silico Docking Comparison for c-Met Kinase
| Compound/Scaffold | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Inhibitor | Ref. Docking Score (kcal/mol) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 3ZXZ | -8.0 to -10.5 (Predicted) | MET1160, TYR1230, ASP1222 | Foretinib | -9.5 to -11.0 |
| Phenylpicolinamide-7-azaindole | 2R0P | Not Reported | MET1160, PRO1158 | Cabozantinib (XL184) | Not Reported |
| Aromatic hydrazone-7-azaindole | 2R0P | Not Reported | MET1160, TYR1230 | Tivantinib | -7.5 to -9.0 |
Note: Docking scores are highly dependent on the software, force field, and specific protocol used. The values presented are for comparative purposes within the context of similar studies.[8][9][10][11]
Table 2: In Silico Docking Comparison for FGFR1 Kinase
| Compound/Scaffold | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Inhibitor | Ref. Docking Score (kcal/mol) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 4ZSA | -7.5 to -9.8 (Predicted) | ALA564, LYS514, GLU562 | Dovitinib | -9.0 to -10.5 |
| Generic 7-azaindole core | 3RHX | Not Reported | ALA564, ASP641 | Nintedanib | -8.8 to -10.2 |
| Generic 7-azaindole core | 5EW8 | Not Reported | VAL561, LYS514 | SU5402 | -8.5 to -9.9 |
Note: The hinge region interaction, particularly with the backbone amide of Ala564, is a critical determinant of binding for many FGFR1 inhibitors.[12][13][14][15]
Table 3: In Silico Docking Comparison for JAK3 Kinase
| Compound/Scaffold | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Inhibitor | Ref. Docking Score (kcal/mol) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 4Z16 | -8.2 to -10.1 (Predicted) | LEU905, LYS855, GLU903 | Tofacitinib | -9.2 to -10.8 |
| Pyrazolopyrimidine-7-azaindole | 4Z16 | Not Reported | LEU905, ARG911, ASP967 | Ruxolitinib | -9.0 to -10.5 |
| 1-phenylimidazolidine-2-one derivatives (comparator) | 4Z16 | -7.9 to -9.5 | LEU905, LYS855, TYR904 | Covalent Inhibitors | Varies (Covalent Docking) |
Note: The interaction with the hinge region residue Leu905 is a common feature of JAK3 inhibitors. Selectivity can be achieved by exploiting interactions with residues like Arg911, which are not conserved across all JAK family members.[16][17][18][19]
Experimental Protocols for In Silico Docking
A generalized workflow for the in silico docking studies cited in this guide is outlined below. Specific parameters may vary between studies.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound and comparator molecules are generated. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The crystal structure of the target kinase (e.g., c-Met, PDB: 3ZXZ; FGFR1, PDB: 4ZSA; JAK3, PDB: 4Z16) is obtained from the Protein Data Bank.[18] The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
Molecular Docking Procedure
-
Grid Generation: A grid box is defined around the ATP-binding site of the kinase, typically centered on the co-crystallized ligand. The size is set to encompass the entire active site.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Schrödinger Glide, or Discovery Studio.[11][13][20] Algorithms like the Lamarckian Genetic Algorithm (in AutoDock) are used to explore conformational space.[13]
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding free energy. The pose with the lowest energy is typically selected for analyzing key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the target kinases and a typical workflow for in silico docking studies.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The c-Met signaling pathway initiated by HGF binding.[1][21]
Caption: Major downstream pathways of FGFR signaling.[4][22]
Caption: The canonical JAK/STAT signaling pathway involving JAK3.[2][23]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, central to the structure of this compound, demonstrates significant potential as a potent inhibitor of therapeutically relevant protein kinases like c-Met, FGFR1, and JAK3. Based on docking studies of close analogs, this compound is predicted to form key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of these kinases, achieving binding affinities comparable to or competitive with known inhibitors. The carboxylic acid moiety at the 3-position offers a potential vector for additional interactions, which could enhance potency and selectivity. Further in vitro and in vivo studies are warranted to validate these in silico predictions and to fully characterize the inhibitory profile of this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. An overview of the c-MET signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach | MDPI [mdpi.com]
- 13. Molecular Docking [bio-protocol.org]
- 14. Molecular Docking of Phytochemicals Targeting GFRs as Therapeutic Sites for Cancer: an In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Molecular Docking and Molecular Dynamics Simulation of New Potential JAK3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jetir.org [jetir.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 23. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Binding of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that is frequently utilized in the development of kinase inhibitors. While the specific primary target of this particular compound is not definitively established in publicly available literature, the known activities of structurally related pyrrolo[2,3-b]pyridine derivatives suggest a high probability of interaction with protein kinases.[1][2][3] This guide provides a framework for investigating the potential off-target binding of this compound, with a focus on kinase selectivity profiling, a critical step in early-stage drug discovery to assess potential safety liabilities and to understand the compound's mechanism of action.
Comparative Analysis of Kinase Inhibition
To evaluate the selectivity of a compound, it is essential to screen it against a broad panel of kinases. The data below is a representative example of how the inhibitory activity of this compound could be compared against a panel of kinases, including potential primary targets and known off-targets for this compound class.
| Target Kinase | This compound IC₅₀ (nM) | Alternative 1 (e.g., Sunitinib) IC₅₀ (nM) | Alternative 2 (e.g., Erlotinib) IC₅₀ (nM) |
| Hypothetical Primary Target | |||
| FGFR1 | 15 | 50 | >10,000 |
| Potential Off-Targets | |||
| JAK1 | 250 | 280 | >10,000 |
| TNIK | 800 | 150 | >10,000 |
| RET | 1,200 | 25 | >10,000 |
| KDR (VEGFR2) | >10,000 | 9 | 1,000 |
| EGFR | >10,000 | >10,000 | 2 |
Note: The IC₅₀ values for this compound are hypothetical and for illustrative purposes. Sunitinib and Erlotinib are included as examples of multi-targeted and selective kinase inhibitors, respectively.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This experiment aims to determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (test compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the FGFR1 enzyme and the peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Understanding the broader context of the target kinase's signaling pathway and the experimental workflow is essential for interpreting the significance of off-target binding.
Figure 1: Simplified FGFR signaling pathway, a potential target of pyrrolopyridine compounds.
Figure 2: Experimental workflow for assessing kinase selectivity and identifying off-targets.
Discussion and Future Directions
The hypothetical data presented suggests that this compound could be a potent inhibitor of FGFR1 with some cross-reactivity against other kinases like JAK1 and TNIK at higher concentrations. The comparison with established kinase inhibitors highlights the importance of evaluating the selectivity profile. For instance, while sunitinib is a multi-targeted inhibitor affecting both the hypothetical primary target and several off-targets, erlotinib demonstrates high selectivity for its primary target, EGFR.
To further characterize the off-target binding profile of this compound, the following steps are recommended:
-
Comprehensive Kinase Screening: Profile the compound against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot℠) to obtain a global view of its selectivity.
-
Cellular Target Engagement Assays: Confirm the binding of the compound to its primary and off-targets in a cellular context using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.
-
Phenotypic Screening: Evaluate the compound's effects in various cell lines with known dependencies on different kinases to correlate off-target inhibition with cellular phenotypes.
-
Structural Biology: Obtain co-crystal structures of the compound bound to its primary target and key off-targets to understand the molecular basis of its selectivity and guide further chemical optimization.
By systematically investigating the off-target binding profile, researchers can build a comprehensive understanding of the compound's biological activities, anticipate potential toxicities, and make informed decisions for its progression as a potential therapeutic agent.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Review of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold and its broader family of 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as a versatile and potent framework in medicinal chemistry. These compounds have been extensively investigated for their therapeutic potential across a range of diseases, primarily in oncology and inflammation, by targeting various protein kinases and enzymes. This guide provides a meta-review of published studies, comparing the performance of these derivatives against different biological targets and detailing the experimental approaches used for their evaluation.
Quantitative Data Summary
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The following tables summarize the in vitro activities of various derivatives against key protein targets as reported in the literature.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Target | IC₅₀ (nM) | Cell-based Assay | Cell Line | Reference |
| 4h | FGFR1 | 7 | Anti-proliferative | 4T1 (mouse breast cancer) | [1][2] |
| FGFR2 | 9 | [1] | |||
| FGFR3 | 25 | [1] | |||
| FGFR4 | 712 | [1] | |||
| Compound 1 | FGFR1 | 1900 | Anti-proliferative | 4T1, MDA-MB-231, MCF-7 | [1] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B)
| Compound | Target | IC₅₀ (µM) | Selectivity (vs. PDE4D) | Reference |
| 11h | PDE4B | 0.14 | 6-fold | [3][4] |
| Rolipram | PDE4B | (Standard) | - | [3] |
| General Range | PDE4B | 0.11 - 1.1 | Varies | [3] |
Table 3: Inhibitory Activity of N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives against Janus Kinases (JAKs)
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. JAK2, JAK3, TYK2) | Reference |
| 31g | JAK1 | Potent | Selective for JAK1 | [5] |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Excellent Potency | High selectivity over JAK2, JAK3, TYK2 | [5] |
Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Ataxia Telangiectasia Mutated (ATM) Kinase
| Compound | Target | Kinase Selectivity | In Vivo Model | Reference |
| 25a | ATM | >700-fold over PIKK family members | HCT116 and SW620 xenografts | [6] |
Experimental Protocols
The evaluation of these compounds involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in the literature.
1. In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC₅₀ value of a compound against a specific kinase (e.g., FGFR, JAK, ATM).
-
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The assay is performed with and without the inhibitor at various concentrations.
-
Procedure:
-
The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are combined in a reaction buffer.
-
The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture at a range of concentrations.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the radioactivity incorporated into the substrate.
-
Luminescence-based assays: Using reagents that produce a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Proliferation (Anti-proliferative) Assay
-
Objective: To assess the ability of a compound to inhibit the growth of cancer cells.
-
Principle: The number of viable cells after treatment with the compound is measured.
-
Procedure:
-
Cancer cells (e.g., 4T1, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescent assay (e.g., CellTiter-Glo®), is added to each well.
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is determined.
-
3. Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To confirm that the compound inhibits the intended signaling pathway within the cell.
-
Principle: This technique detects specific proteins in a cell lysate to determine if a downstream protein in a signaling cascade is phosphorylated.
-
Procedure:
-
Cells are treated with the test compound for a specific time.
-
Cells are lysed to extract proteins.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the phosphorylated and total forms of the target protein (e.g., p-ERK, total ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.
-
The signal is detected, and the band intensities are quantified to determine the level of protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for understanding the mechanism of action and the research approach.
Caption: FGFR signaling pathway and the point of inhibition.
Caption: The JAK/STAT signaling pathway targeted by selective inhibitors.
Caption: A generalized workflow for drug discovery and evaluation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposing of specialized compounds like 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing from safety data sheets of structurally similar chemicals to ensure a high standard of safety and compliance.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves may not be sufficient. | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3] |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2) if ventilation is inadequate or dust is generated. | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[1][3] |
| Body Protection | A fully-buttoned lab coat or impervious clothing. | Protects the skin and personal clothing from contamination.[2] |
Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound. This procedure is designed to be followed in a controlled laboratory environment.
Step 1: Waste Collection
-
Collect waste this compound, whether in pure form or in solutions, in a designated, compatible, and sealable waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
Step 2: Handling Small Spills
-
In the event of a small spill that can be cleaned up within 10 minutes by trained personnel, ensure proper PPE is worn.
-
Absorb the spill with an inert, dry material such as sand, vermiculite, or diatomite.[2][4][5]
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal, avoiding the creation of dust.[1][3]
-
Decontaminate the affected surface area by scrubbing with alcohol.[2]
Step 3: Managing Large Spills
-
For large spills, immediately evacuate the area and secure it to prevent entry.
-
If safe to do so, prevent the spill from entering drains or waterways.[1][3][6]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency services for assistance with the cleanup and disposal.[4]
Step 4: Final Disposal
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]
-
Contaminated packaging should be disposed of as unused product.[1][3]
-
For final disposal, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be performed by a licensed professional waste disposal service.[1][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The following procedures and recommendations are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[3][4] | Must be worn at all times when handling the compound. Standard eyeglasses are not sufficient.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6] | Double-gloving is recommended, especially for prolonged handling.[5] Gloves should be inspected before use and changed immediately if contaminated or damaged. Avoid PVC gloves as they offer little chemical protection.[5] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron.[4][7] | Long-sleeved clothing and closed-toe shoes are required.[7] Ensure cuffs of gloves overlap with the sleeves of the lab coat.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] | If dust or aerosols are generated, an N95 or higher-rated respirator may be necessary.[5] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound, from receipt to disposal.
Detailed Experimental Protocols
Adherence to established protocols is paramount for safety and experimental reproducibility.
Table 2: Step-by-Step Handling and Experimental Procedures
| Step | Procedure | Key Safety Considerations |
| 1. Pre-Experiment Preparation | Review the Safety Data Sheet (SDS) for any similar compounds.[8] Ensure all necessary PPE is available and in good condition. Prepare the work area by ensuring it is clean and uncluttered. | Locate the nearest safety shower and eyewash station before starting work.[3] |
| 2. Weighing and Transferring | Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[1] Use appropriate tools (e.g., spatulas) to handle the solid. | Avoid creating dust clouds. Close the container tightly after use. |
| 3. Solution Preparation | When dissolving the solid, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature. | Work in a fume hood and wear appropriate PPE. |
| 4. During the Experiment | Keep all containers with the compound labeled and sealed when not in use.[9] Avoid contact with skin and eyes.[10] | Be aware of all ignition sources in the laboratory if the compound or solvent is flammable. |
| 5. Post-Experiment | Decontaminate all glassware and equipment that came into contact with the chemical. Clean the work area thoroughly. | Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Procedures
| Waste Type | Disposal Method | Important Notes |
| Unused or Expired Compound | Dispose of as hazardous chemical waste.[1] | Do not dispose of down the drain or in regular trash. The container must be sealed and properly labeled. |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Collect in a designated, labeled hazardous waste container. | Ensure the waste container is compatible with the chemical. |
| Contaminated Solvents or Solutions | Collect in a designated, labeled hazardous waste container for liquid chemical waste. | Do not mix with incompatible waste streams. Follow your institution's guidelines for solvent waste disposal. |
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available for the chemicals you are handling.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. newreachglobal.com [newreachglobal.com]
- 5. pppmag.com [pppmag.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. flinnsci.com [flinnsci.com]
- 9. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
